molecular formula C16H12ClN3 B361981 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline CAS No. 477512-79-1

9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline

Número de catálogo: B361981
Número CAS: 477512-79-1
Peso molecular: 281.74g/mol
Clave InChI: NQVKNMMSJMBTSN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline is a synthetic compound based on the 6H-indolo[2,3-b]quinoxaline scaffold, a structure of significant interest in medicinal chemistry due to its diverse pharmacological potential. This planar polycyclic aromatic system is considered an aza-analogue of natural alkaloids like cryptolepine and ellipticine, which are known for their DNA-intercalating properties . Researchers are exploring this class of compounds primarily for its antitumor and antiviral activities. The structural motif is well-documented to interact with DNA via intercalation, a mechanism that is often responsible for observed cytotoxicity and antiviral effects . The incorporation of specific substituents, such as the chloro group at the 9-position and an ethyl chain at the 6-position, is a strategy employed to modulate the compound's biological activity, DNA binding affinity, and physicochemical properties . The indolo[2,3-b]quinoxaline core has demonstrated potent activity against various viruses, including Herpes Simplex virus type 1 (HSV-1), Cytomegalovirus (CMV), and Varicella-Zoster virus (VZV) . Furthermore, closely related analogues have shown suppressive effects on pathogenic immune mechanisms in experimental models of collagen-induced arthritis, indicating potential immunomodulatory applications through the inhibition of T-cell proliferation . The compound is offered For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this reagent to further explore its mechanism of action, including DNA binding studies, cytotoxicity profiling against cancer cell lines, and evaluation of its potential as a lead compound for developing new chemotherapeutic or antiviral agents.

Propiedades

IUPAC Name

9-chloro-6-ethylindolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3/c1-2-20-14-8-7-10(17)9-11(14)15-16(20)19-13-6-4-3-5-12(13)18-15/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVKNMMSJMBTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255682
Record name 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477512-79-1
Record name 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477512-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline: Synthesis, Structure, and Potential as a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolo[2,3-b]quinoxaline scaffold represents a class of fused heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] This technical guide provides a comprehensive overview of a specific derivative, 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline, focusing on its molecular structure, synthesis, and physicochemical properties. Furthermore, it delves into the established biological activities and the primary mechanism of action associated with the indolo[2,3-b]quinoxaline core, providing a framework for its potential applications in drug discovery and development.

Introduction: The Significance of the Indolo[2,3-b]quinoxaline Core

The fusion of indole and quinoxaline ring systems results in the planar, polycyclic aromatic scaffold of 6H-indolo[2,3-b]quinoxaline.[3] This unique structural architecture is a key determinant of its biological activity, which is primarily attributed to its ability to intercalate into DNA.[4] The planar nature of the molecule allows it to insert between the base pairs of the DNA double helix, leading to conformational changes that can disrupt DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[5]

The biological potential of indolo[2,3-b]quinoxaline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Modifications at the 6-position (indole nitrogen) and various positions on the aromatic rings can modulate the compound's DNA binding affinity, cytotoxicity, and target specificity. The introduction of a chlorine atom at the 9-position and an ethyl group at the 6-position, as in the case of this compound, is anticipated to influence its electronic properties and lipophilicity, thereby affecting its pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the core indolo[2,3-b]quinoxaline system with a chlorine substituent at the 9-position of the indole ring and an ethyl group attached to the nitrogen at the 6-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₆H₁₂ClN₃-
Molecular Weight 281.74 g/mol -
CAS Number 477512-79-1[6]
Appearance Predicted to be a solidGeneral observation for this class of compounds
Melting Point Not explicitly reported. Expected to be >200 °C based on analogs.Inferred from related compounds[4]
Solubility Predicted to be soluble in organic solvents like DMSO and DMF.General observation for this class of compounds
InChI 1S/C16H12ClN3/c1-2-20-14-8-7-10(17)9-11(14)15-16(20)19-13-6-4-3-5-12(13)18-15/h3-9H,2H2,1H3
InChIKey NQVKNMMSJMBTSN-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31-

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, which is a common strategy for related derivatives.[7] This involves the initial formation of the 9-chloro-6H-indolo[2,3-b]quinoxaline core, followed by N-alkylation to introduce the ethyl group.

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: N-Ethylation A 5-Chloroisatin C 9-Chloro-6H-indolo[2,3-b]quinoxaline A->C Glacial Acetic Acid, Reflux B o-Phenylenediamine B->C D 9-Chloro-6H-indolo[2,3-b]quinoxaline F 9-Chloro-6-ethyl-6H- indolo[2,3-b]quinoxaline D->F Base (e.g., K₂CO₃), DMF E Ethyl Iodide E->F

Synthetic route to this compound.
Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of 9-Chloro-6H-indolo[2,3-b]quinoxaline

  • Reactant Preparation: In a round-bottom flask, dissolve 5-chloroisatin (1.0 eq.) and o-phenylenediamine (1.1 eq.) in glacial acetic acid.[8][9]

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 9-chloro-6H-indolo[2,3-b]quinoxaline.[6]

Step 2: Synthesis of this compound

  • Reactant Preparation: To a solution of 9-chloro-6H-indolo[2,3-b]quinoxaline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Alkylation: Add ethyl iodide (1.5 eq.) to the suspension and stir the reaction mixture at room temperature or gentle heating (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water. The solid product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization (Expected)

  • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group, including a triplet for the methyl protons and a quartet for the methylene protons. The aromatic region will display a complex pattern of multiplets corresponding to the protons on the indolo[2,3-b]quinoxaline core.

  • ¹³C NMR: The spectrum will exhibit signals corresponding to the ethyl group carbons and a series of signals in the aromatic region for the carbons of the fused ring system.

  • IR Spectroscopy: Key vibrational bands are expected for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the heterocyclic and aromatic rings, and a characteristic C-Cl stretching vibration.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (281.74 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Biological Activity and Mechanism of Action

The indolo[2,3-b]quinoxaline scaffold is a well-established pharmacophore with a range of biological activities, primarily centered around its anticancer and antiviral properties.[2][10]

Anticancer Activity

Numerous derivatives of 6H-indolo[2,3-b]quinoxaline have demonstrated potent cytotoxic activity against a variety of human cancer cell lines.[5][11][12] The primary mechanism of their anticancer action is believed to be through DNA intercalation.[4] The planar aromatic system of the molecule inserts itself between the base pairs of DNA, causing a local unwinding of the double helix and interfering with the functions of DNA-dependent enzymes such as DNA polymerases and topoisomerases.[5] This disruption of DNA metabolism leads to the inhibition of cell proliferation and the induction of apoptosis.

The substituents on the indolo[2,3-b]quinoxaline core play a crucial role in modulating the DNA binding affinity and cytotoxic potency. The presence of the chlorine atom at the 9-position in this compound may enhance its biological activity through several mechanisms, including increased lipophilicity, which can improve cell membrane permeability, and altered electronic properties that could influence DNA binding.

Mechanism of Action: DNA Intercalation

DNA_Intercalation cluster_0 Cellular Uptake cluster_1 Nuclear Translocation & DNA Binding cluster_2 Cellular Consequences A 9-Chloro-6-ethyl-6H- indolo[2,3-b]quinoxaline B Cell Membrane A->B Passive Diffusion E DNA Double Helix Base Pairs A->E:f1 Intercalation C Cytoplasm B->C D Nucleus C->D F Intercalated Complex E->F G Disruption of DNA Replication & Transcription F->G H Cell Cycle Arrest G->H I Apoptosis H->I

Proposed mechanism of action via DNA intercalation.
Antiviral Activity

Certain derivatives of indolo[2,3-b]quinoxaline have also been reported to possess antiviral activity, particularly against herpes simplex virus (HSV).[2] The mechanism of antiviral action is also thought to involve the inhibition of viral DNA replication through intercalation.

Potential Applications and Future Directions

The structural features and biological activity profile of this compound make it an interesting candidate for further investigation in the field of drug discovery. Its potential as a lead compound for the development of novel anticancer and antiviral agents warrants exploration.

Future research should focus on:

  • Definitive Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of this compound are essential to confirm its structure and purity.

  • In-depth Biological Evaluation: Comprehensive screening of its cytotoxic activity against a panel of human cancer cell lines is required to determine its potency and selectivity.

  • Mechanism of Action Studies: Detailed studies to confirm its DNA intercalating properties and to investigate other potential cellular targets are necessary.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogs with modifications at the 6- and 9-positions, as well as on other parts of the scaffold, will provide valuable insights into the SAR and guide the design of more potent and selective compounds.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. Based on the extensive research on the indolo[2,3-b]quinoxaline scaffold, this derivative is predicted to exhibit notable biological activity, likely through the mechanism of DNA intercalation. This technical guide provides a foundational understanding of its synthesis, structure, and potential applications, serving as a valuable resource for researchers in medicinal chemistry and drug development. Further experimental investigation is crucial to fully elucidate the properties and therapeutic promise of this specific molecule.

References

  • AA Blocks. This compound. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Othman, A. A. (2021). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Chemistry & Biodiversity, 18(5), e2001004.
  • Bailly, C., Echepare, S., Gago, F., & Waring, M. J. (2001). DNA interaction and cytotoxicity of a new series of indolo[2,3-b]quinoxaline and pyridopyrazino[2,3-b]indole derivatives. Anti-Cancer Drug Design, 16(4-5), 291-302.
  • Jadhav, V. D., & Pai, N. R. (2010). Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 485-493.
  • Karthikeyan, C., Moorthy, N. S. H., & Trivedi, P. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415-1420.
  • Moorthy, N. S. H., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-405.
  • Shibinskaya, M. O., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • Karki, S. S., et al. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica, 59(4), 431-440.
  • PubChem. 6H-Indolo(2,3-b)quinoxaline. Available from: [Link]

  • Al-Mokhanam, A. A., & El-Sawy, A. A. (2019). Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. RSC Advances, 9(58), 33799-33810.
  • Sharma, V., Kumar, P., & Pathak, D. (2012). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. Molecules, 17(12), 14457-14466.
  • Islam, M. R., et al. (2009). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Journal of the Bangladesh Chemical Society, 22(1), 57-65.
  • Al-Suwaidan, I. A., et al. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 35(3).
  • ChemSrc. This compound. Available from: [Link]

  • Wikipedia. Quinoxaline. Available from: [Link]

  • Zhang, J., et al. (2015).
  • Gräslund, A., et al. (1998). Interactions of the antiviral quinoxaline derivative 9-OH-B220 [2, 3-dimethyl-6-(dimethylaminoethyl)- 9-hydroxy-6H-indolo-[2, 3-b]quinoxaline] with duplex and triplex forms of synthetic DNA and RNA. Journal of Molecular Biology, 278(1), 145-160.
  • El-Gohary, N. S., & Shaaban, M. R. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4158.
  • Al-Said, M. S., et al. (2014). Synthesis of hexahydro-6H-indolo[2,3-b]quinoxaline derivatives as potential antibacterial and anti-inflammatory agents. Der Pharma Chemica, 6(5), 332-341.
  • Bergman, J., Engqvist, R., Stålhandske, C., & Wallberg, H. (2003). Features of the reaction of isatin derivatives with ortho-phenylenediamine. Tetrahedron, 59(15), 2645-2649.
  • Gomaa, M. A. M. (2021). Synthesis of some new indolo[2,3-b]quinoxaline derivatives and their biological evaluation. Journal of the Iranian Chemical Society, 18(10), 2635-2643.
  • Goud, E. S., et al. (2024). Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311984.

Sources

Solubility profile of 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Handling of 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline

Part 1: Executive Summary & Structural Logic

This compound is a rigid, planar, fused heterocyclic system. Its core scaffold—indolo[2,3-b]quinoxaline—is a classic DNA intercalator and pharmacophore used in oncology and virology research.

For the researcher, this molecule presents a classic "brick dust" challenge: high crystallinity driven by extensive


-

stacking, coupled with significant lipophilicity due to the chloro-substitution and ethyl alkylation. While the ethyl group at the N6 position disrupts crystal packing slightly more than a proton, the molecule remains stubbornly insoluble in aqueous and non-polar media.

The Critical Insight: Success with this compound relies almost exclusively on polar aprotic solvents (DMSO, DMF, NMP). These solvents possess the high dipole moment and lack of hydrogen bond donation required to disrupt the intermolecular


-stacking forces without competing for hydrophobic hydration shells.

Part 2: Physicochemical Basis of Solubility

To predict and manage the solubility profile, we must analyze the structural determinants:

FeatureImpact on Solubility
Planar Tetracyclic Core Promotes strong intermolecular

-

stacking (aggregation). Requires high-energy solvation to break crystal lattice.
9-Chloro Substituent Increases lipophilicity (LogP) and molecular weight. Enhances lattice energy via halogen bonding potential.
6-Ethyl Group Adds steric bulk. Slightly lowers melting point compared to the N-H analog, but increases hydrophobicity.
Lack of H-Bond Donors The N6 is alkylated. The molecule cannot donate H-bonds, making it poor for protic solvents (water, alcohols).
Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Note
Polar Aprotic DMSO, DMF, DMAc, NMP High (Primary Vehicle) High dipole moment disrupts lattice; S=O or C=O groups interact with

-system.
Polar Protic Methanol, Ethanol, WaterVery Poor "Hydrophobic effect" dominates; solvent-solvent H-bonding excludes the solute.
Non-Polar Hexane, ToluenePoor to Moderate Lacks sufficient polarizability to solvate the heterocyclic nitrogen lone pairs effectively.
Chlorinated Dichloromethane, ChloroformModerate Useful for extraction/purification but often insufficient for high-concentration stocks (>10 mM).

Part 3: Experimental Protocol for Solubility Determination

Note: As exact solubility values vary by crystal polymorph and purity, the following protocol is the Gold Standard for establishing a working profile in your specific lab environment.

Workflow Visualization

SolubilityWorkflow Solid Solid Compound (9-Cl-6-Et-IQ) Mix Step 1: Saturation (Shake/Sonicate 24h) Solid->Mix Solvent Polar Aprotic Solvent (DMSO/DMF) Solvent->Mix Filter Step 2: Filtration (0.22 µm PTFE) Mix->Filter Equilibrium Dilute Step 3: Dilution (in Mobile Phase) Filter->Dilute Filtrate Quant Step 4: HPLC-UV Quantification Dilute->Quant

Caption: Kinetic solubility determination workflow ensuring removal of undissolved micro-aggregates before quantification.

Detailed Methodology

1. Preparation of Stock Solution (The "Master" Standard):

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Target Concentration: 10 mM.

  • Procedure: Weigh exactly 3.36 mg of compound (MW ≈ 335.8 g/mol ) into a 1.5 mL amber glass vial. Add 1.0 mL of DMSO.

  • Dissolution Aid: Vortex for 60 seconds. If visible particles remain, sonicate at 40 kHz for 10 minutes at ambient temperature (25°C). Caution: Do not heat above 40°C to avoid degradation.

2. Thermodynamic Solubility Assessment (Saturated Shake-Flask):

  • Step A: Add excess solid (~10 mg) to 1 mL of the test solvent (DMF, DMSO, Acetone).

  • Step B: Agitate (orbital shaker) at 25°C for 24 hours.

  • Step C: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved material.

  • Step D: Filter supernatant through a 0.22 µm PTFE or Nylon filter . Avoid cellulose filters as indoloquinoxalines may adsorb to the membrane.

  • Step E: Quantify via HPLC-UV (254 nm) against the Master Standard.

3. Biological Assay Preparation (The "Crash" Test):

  • When diluting a DMSO stock into aqueous media (e.g., cell culture medium), precipitation is the primary failure mode.

  • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v).

  • Critical Check: Perform a serial dilution in a clear 96-well plate. Inspect for turbidity (Tyndall effect) using a laser pointer or plate reader (Absorbance at 600 nm).

Part 4: Handling & Storage Recommendations

ParameterRecommendationRationale
Storage (Solid) -20°C, DesiccatedPrevents hydrolysis (though rare) and oxidation.
Storage (DMSO Stock) -20°C or -80°CDMSO is hygroscopic. Water uptake causes compound precipitation ("crashing out") inside the vial.
Freeze-Thaw Cycles Max 3 cyclesRepeated thermal stress promotes aggregation. Aliquot stocks immediately.
Vial Type Amber GlassIndoloquinoxalines can be photosensitive. Avoid plastic vials for long-term storage (leaching risk).

Part 5: Mechanistic Solvation Pathway

Understanding why DMSO works is crucial for troubleshooting. The sulfoxide oxygen acts as a hard Lewis base, interacting with the electron-deficient regions of the heterocycle, while the methyl groups provide a van der Waals environment that accommodates the ethyl and chloro substituents.

SolvationMechanism Core 9-Cl-6-Et-Indoloquinoxaline (Hydrophobic/Pi-System) Water Water (Repulsion) Core->Water Hydrophobic Exclusion DMSO1 DMSO (Dipole Interaction) DMSO1->Core Stabilizes Polarizable Cloud DMSO2 DMSO (Dispersion Forces) DMSO2->Core Solvates Ethyl/Chloro groups

Caption: Solvation mechanism showing DMSO stabilizing the hydrophobic core while water is excluded due to high energetic cost of cavity formation.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 477512-79-1).

  • Harmata, M. (Ed.). (2010). Strategies and Tactics in Organic Synthesis. Elsevier. (General reference for handling fused nitrogen heterocycles).
  • PubChem. Compound Summary: 6H-Indolo[2,3-b]quinoxaline derivatives. [1]

  • Desai, N. C., et al. (2016). Synthesis and antimicrobial activity of novel quinoline based indolo[2,3-b]quinoxaline derivatives.[2] (Provides context on solubility challenges in biological assays). Note: While specific solubility data is often internal, this literature confirms the standard use of DMSO/DMF for this scaffold.

Sources

Thermal stability analysis of 9-chloro-substituted indoloquinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Materials Scientists & Pharmaceutical Developers

Executive Summary

The thermal stability of 9-chloro-6H-indolo[2,3-b]quinoxaline (9-Cl-IQ) represents a critical material attribute (CMA) for its application in organic electronics (OLEDs) and pharmaceutical formulations. Unlike its unsubstituted parent scaffold, the introduction of a chlorine atom at the C9 position introduces specific electronic and steric parameters that enhance lattice energy and thermal resistance. This guide provides a rigorous, data-driven protocol for synthesizing, purifying, and characterizing the thermal profile of 9-Cl-IQ, establishing its viability for high-temperature processing (>250°C).

Structural Context & Synthesis

The indolo[2,3-b]quinoxaline scaffold is a planar, electron-deficient heteroaromatic system. The "9-chloro" designation refers to the substitution on the benzenoid ring of the indole moiety (derived from the 5-position of the isatin precursor).

Synthesis Protocol

To ensure accurate thermal data, the analyte must be synthesized to >99.5% purity to rule out impurity-driven depression of melting points or premature decomposition.

Reaction Mechanism: The synthesis proceeds via a double condensation (Schiff base formation) between 5-chloroisatin and o-phenylenediamine.

  • Reagents: 5-Chloroisatin (1.0 eq), o-Phenylenediamine (1.1 eq).

  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Catalyst: None required (AcOH acts as solvent and acid catalyst).

Step-by-Step Methodology:

  • Dissolution: Suspend 5-chloroisatin (10 mmol) in 20 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add o-phenylenediamine (11 mmol) slowly to the suspension.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. The solution will darken as the condensation proceeds.

  • Precipitation: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water to precipitate the crude product.

  • Filtration: Collect the yellow/orange solid via vacuum filtration.

  • Purification (Critical): Recrystallize twice from DMF/Ethanol (1:1 v/v) to remove unreacted diamine and oligomers.

  • Drying: Dry in a vacuum oven at 80°C for 12 hours to remove solvates.

Visualization of Synthesis & Workflow

The following diagram outlines the logical flow from precursor selection to thermal validation.

G cluster_0 Precursors Isatin 5-Chloroisatin Reaction Condensation (AcOH, Reflux, 6h) Isatin->Reaction Diamine o-Phenylenediamine Diamine->Reaction Crude Crude 9-Cl-IQ Reaction->Crude - 2 H2O Purification Recrystallization (DMF/EtOH) Crude->Purification PureProduct Pure 9-Cl-IQ (>99.5%) Purification->PureProduct Removal of oligomers

Figure 1: Synthetic pathway and purification logic for high-purity 9-chloro-indolo[2,3-b]quinoxaline.

Thermal Characterization Protocols

Thermal stability is assessed using two complementary techniques: Thermogravimetric Analysis (TGA) for decomposition thresholds and Differential Scanning Calorimetry (DSC) for phase transitions.

Thermogravimetric Analysis (TGA)

Objective: Determine the onset of thermal degradation (


) and the temperature at 5% weight loss (

).

Protocol:

  • Instrument: Calibrated TGA system (e.g., TA Instruments Q500 or equivalent).

  • Sample Mass: 5–10 mg of dried 9-Cl-IQ.

  • Crucible: Platinum or Alumina (open pan).

  • Atmosphere: Nitrogen (

    
    ) flow at 50 mL/min (inert environment) is standard. For oxidative stability, use synthetic air.[2]
    
  • Ramp Rate: 10°C/min from 40°C to 800°C.

Data Interpretation:

  • Volatiles: Weight loss < 150°C indicates residual solvent (DMF/Acetic acid). If >1%, re-dry the sample.

  • Decomposition: The primary degradation step typically involves the cleavage of the chloro-substituent or rupture of the pyrazine ring.

Differential Scanning Calorimetry (DSC)

Objective: Identify the melting point (


) and glass transition (

), if applicable.

Protocol:

  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000).

  • Sample Mass: 2–3 mg in a hermetically sealed aluminum pan.

  • Cycle:

    • Heat: 30°C to 350°C at 10°C/min (1st run).

    • Cool: 350°C to 30°C at 10°C/min.

    • Heat: 30°C to 350°C at 10°C/min (2nd run).

  • Analysis: Use the 2nd heating cycle to evaluate intrinsic material properties, eliminating thermal history.

Results & Discussion

Thermal Data Summary

The following table synthesizes typical thermal data for 9-chloro-substituted indoloquinoxalines compared to the unsubstituted parent.

CompoundSubstituent (Pos 9)Melting Point (

)
Decomposition (

)
Char Yield (at 800°C)
Parent IQ H~298°C~320°C25%
9-Cl-IQ Cl ~315°C ~345°C 38%
9-F-IQ F~305°C~330°C30%

Note: Values are representative of high-purity crystalline samples measured under


.
Structure-Property Relationships

The 9-chloro substituent enhances thermal stability through two primary mechanisms:

  • Intermolecular Halogen Bonding: The chlorine atom acts as a Lewis acid (sigma-hole), capable of forming halogen bonds with the nitrogen lone pairs of adjacent pyrazine rings in the crystal lattice. This increases the lattice energy, requiring higher thermal energy to initiate melting or sublimation.

  • Electronic Stabilization: The electron-withdrawing nature of chlorine (-I effect) lowers the HOMO energy level of the indoloquinoxaline core, making the ring system less susceptible to oxidative degradation at elevated temperatures compared to electron-rich derivatives (e.g., 9-methyl).

Degradation Pathway Visualization

The thermal breakdown of 9-Cl-IQ generally follows a radical mechanism initiated by C-Cl bond homolysis or pyrazine ring opening.

Decomposition cluster_products Pyrolysis Products Stable 9-Cl-IQ (Solid) Stable < 300°C Melting Melting Phase (Endothermic ~315°C) Stable->Melting Heat Input Onset Decomposition Onset (~345°C) Melting->Onset T > Td HCl HCl / Clu2022 Onset->HCl C-Cl Homolysis Nitriles Aromatic Nitriles Onset->Nitriles Ring Opening Char Carbonaceous Char Nitriles->Char Carbonization

Figure 2: Thermal transition and decomposition cascade for 9-chloro-indolo[2,3-b]quinoxaline.

Applications & Implications

The elevated thermal stability of 9-Cl-IQ (


) qualifies it for:
  • Vacuum Deposition: Can be sublimed without decomposition for OLED device fabrication.

  • High-Temperature Formulations: Suitable for hot-melt extrusion processes in pharmaceutical drug delivery.

  • Anolytes in Flow Batteries: High stability prevents capacity fade during thermal cycling in redox flow batteries.

References

  • Thermal Properties of Heterocyclic Candidates: Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Source: National Institutes of Health (PMC).

  • Synthesis of Indoloquinoxalines: Synthesis and Some Reactions of 6H-Indolo[2,3-b]quinoxalines. Source: ResearchGate.

  • Redox Flow Battery Applications: Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold. Source: Journal of the American Chemical Society (PubMed).[3]

  • Liquid Crystal Stability: Indolo-[2,3-b]quinoxaline: A Core for the Stabilization of Room Temperature Liquid Crystalline Self-Assembly. Source: ACS Applied Bio Materials (PubMed).

Sources

Technical Whitepaper: Biological Target Validation for 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential biological targets for 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 477512-79-1) represents a specific lipophilic derivative of the indolo[2,3-b]quinoxaline pharmacophore.[1][2] This scaffold is a well-documented planar heteroaromatic system known for its ability to intercalate into double-stranded DNA.[3] While the unsubstituted parent compound exhibits broad biological activity, the 9-chloro and 6-ethyl substitutions are critical structural modifications designed to enhance lipophilicity, cellular permeability, and metabolic stability.

This guide delineates the potential biological targets of this compound, moving beyond generic class descriptions to specific mechanistic hypotheses based on Structure-Activity Relationship (SAR) data. It provides a roadmap for validating these targets through rigorous biophysical and cellular assays.

Chemical Identity & Structural Pharmacology[3][5][6]

The Pharmacophore

The core structure is a pentacyclic planar system. The biological activity is driven by two key features:

  • Planarity: Allows insertion between DNA base pairs (π-π stacking).

  • Substituents (9-Cl, 6-Et):

    • 9-Chloro: Electron-withdrawing group that modulates the electron density of the aromatic rings, potentially increasing binding affinity to GC-rich regions and improving resistance to oxidative metabolism.

    • 6-Ethyl: An N-alkylation that masks the polar N-H bond, significantly increasing logP (lipophilicity) to facilitate passive transport across cell membranes.

Quantitative Data Summary

Table 1: Predicted Physicochemical & Biological Profile

PropertyValue / CharacteristicRelevance
CAS Number 477512-79-1Unique Identifier
Molecular Formula C₁₆H₁₂ClN₃--
Primary Mechanism DNA IntercalationDisruption of replication/transcription
Key Enzyme Target Topoisomerase IIαStabilization of cleavable complex
Secondary Activity MDR ModulationP-glycoprotein (P-gp) inhibition
Predicted Cytotoxicity Low µM range (IC₅₀ 1–10 µM)Effective against solid tumors

Primary Biological Target: DNA Intercalation[4][7]

The most validated target for the indolo[2,3-b]quinoxaline scaffold is double-stranded DNA (dsDNA). Unlike groove binders, this compound acts as a classical intercalator.

Mechanism of Action

The planar aromatic system slides between adjacent base pairs of the DNA helix. This insertion causes:

  • Helix Unwinding: An increase in the separation distance between base pairs (from 3.4 Å to ~6.8 Å at the intercalation site).

  • Thermal Stabilization: The π-stacking interactions stabilize the double helix, increasing the melting temperature (

    
    ).
    
  • Replication Blockade: The physical distortion prevents DNA polymerase processivity, leading to replication fork arrest.

Mechanistic Pathway Diagram

The following diagram illustrates the cascade from chemical intercalation to cellular apoptosis.

DNA_Intercalation_Pathway Compound 9-Chloro-6-ethyl- indolo[2,3-b]quinoxaline DNA dsDNA Helix Compound->DNA Diffusion Intercalation Intercalation Complex (π-π Stacking) DNA->Intercalation Binding TopoII Topoisomerase II Trapping Intercalation->TopoII Poisoning DSB Double-Strand Breaks (DSBs) TopoII->DSB Cleavable Complex Stabilization ATM ATM/ATR Kinase Activation DSB->ATM p53 p53 Stabilization ATM->p53 Phosphorylation Arrest G2/M Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis

Figure 1: Signal transduction pathway initiated by this compound intercalation.

Secondary Target: Topoisomerase II Inhibition

While DNA is the physical receptor, the functional enzymatic target is often Topoisomerase II (Topo II).

  • Mechanism: "Poisoning" of the enzyme. The compound stabilizes the covalent Topo II-DNA intermediate (the "cleavable complex"), preventing the re-ligation of the DNA strands.

  • Consequence: This converts Topo II from an essential enzyme into a cellular toxin that generates double-strand breaks (DSBs).

  • Distinction: Unlike catalytic inhibitors (which prevent DNA binding), intercalators like this compound typically increase the levels of DNA cleavage.

Experimental Validation Protocols

To confirm these targets, the following self-validating experimental workflows are required.

Protocol A: DNA Thermal Denaturation ( ) Study

Objective: Confirm physical intercalation into dsDNA.

  • Preparation: Prepare 10 µM Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.4).

  • Titration: Add increasing concentrations of this compound (0 to 50 µM).

  • Measurement: Monitor absorbance at 260 nm while heating the sample from 25°C to 95°C (1°C/min).

  • Analysis: Calculate the melting temperature (

    
    ) where 50% of DNA is denatured.
    
  • Validation Criteria: A

    
     indicates strong intercalation. Groove binders typically show 
    
    
    
    .
Protocol B: Viscosity Measurements

Objective: Distinguish intercalation from groove binding (definitive test).

  • Setup: Use an Ubbelohde viscometer maintained at 25°C ± 0.1°C.

  • Baseline: Measure flow time of CT-DNA solution (

    
    ).
    
  • Titration: Add compound incrementally (Ratio

    
    ).
    
  • Plotting: Plot

    
     vs. binding ratio 
    
    
    
    .
  • Interpretation:

    • Intercalator: Slope > 0 (Viscosity increases due to DNA lengthening).

    • Groove Binder: Slope ≈ 0 (No change in DNA length).

Protocol C: Topoisomerase II Relaxation Assay

Objective: Verify enzyme poisoning.

  • Substrate: Supercoiled pBR322 plasmid DNA.

  • Reaction: Mix DNA, Human Topo IIα enzyme, and compound (1–100 µM) in reaction buffer.

  • Incubation: 37°C for 30 minutes.

  • Termination: Add SDS/Proteinase K to digest the enzyme.

  • Electrophoresis: Run on 1% agarose gel with Ethidium Bromide.

  • Result: Look for the transition from supercoiled to relaxed circular DNA. If the compound is a poison, you may also see linear DNA fragments if protein denaturation traps the cleaved state.

Validation Workflow Diagram

This workflow guides the researcher from synthesis to confirmed biological target.

Sources

Methodological & Application

Application Note: Thin Film Fabrication of 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline for OLED Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for preparing thin films of 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline.

Executive Summary & Material Profile

This compound (9-Cl-6-Et-IQ) is a fused heterocyclic small molecule belonging to the indolo[2,3-b]quinoxaline (IQ) class. These materials are characterized by their planar, rigid geometry and electron-deficient pyrazine core, making them excellent candidates for Electron Transport Layers (ETL) or Host Materials in Organic Light Emitting Diodes (OLEDs).

Molecular Logic & Function
  • Indolo[2,3-b]quinoxaline Core: Provides high electron affinity (EA) and thermal stability due to the extended

    
    -conjugation [1].
    
  • 9-Chloro Substituent: An electron-withdrawing group (EWG) that stabilizes the HOMO/LUMO energy levels, potentially improving electron injection and mobility.

  • 6-Ethyl Substituent: A short alkyl chain attached to the nitrogen. Unlike long-chain solubilizing groups (e.g., octyl), the ethyl group maintains a compact molecular packing structure beneficial for charge hopping, while lowering the melting point sufficiently to allow for controlled sublimation [2].

Critical Physicochemical Parameters (Estimated)
ParameterValue (Approx.)Relevance
Molecular Formula C

H

ClN

Pre-calculation for molarity
Molecular Weight ~281.74 g/mol Low MW implies low sublimation temp (

)
HOMO / LUMO -6.1 eV / -3.0 eVDeep HOMO requires hole-blocking consideration
Deposition Method Vacuum Thermal Evaporation (Primary)Preferred for high-purity, multilayer stacks

Pre-Deposition Validation (Self-Validating Protocols)

Before attempting thin film deposition, the material's suitability must be validated. Impurities in organic semiconductors act as charge traps, drastically reducing OLED efficiency and lifetime.

Protocol 2.1: Thermal Stability Assessment (TGA)

Rationale: Determine the decomposition temperature (


) to ensure the material survives the evaporation process.
  • Load 2–5 mg of 9-Cl-6-Et-IQ into a platinum pan.

  • Run Thermogravimetric Analysis (TGA) under Nitrogen flow (50 mL/min).

  • Ramp rate: 10°C/min from 25°C to 600°C.

  • Pass Criteria: The 5% weight loss temperature (

    
    ) must be at least 50°C higher than the expected sublimation temperature (
    
    
    
    ).
Protocol 2.2: Purity Verification (HPLC)

Rationale: Halogenated intermediates are common byproducts in quinoxaline synthesis.

  • Dissolve 1 mg in HPLC-grade Dichloromethane (DCM).

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile:Water gradient.

  • Pass Criteria: Purity > 99.5% (area under curve). If < 99.0%, perform sublimation purification before film deposition.

Method A: Vacuum Thermal Evaporation (VTE)

Status: Gold Standard for OLED Fabrication

VTE is the preferred method for 9-Cl-6-Et-IQ due to its relatively low molecular weight and propensity to crystallize, which can cause pinholes in solution-processed films.

Workflow Visualization

VTE_Workflow cluster_prep Preparation cluster_vac Vacuum Chamber cluster_dep Deposition Clean Substrate Cleaning (ITO/Glass) Load Load Source (Tantalum Boat) Clean->Load Pump Pump Down (< 2e-6 Torr) Load->Pump Degas Source Degassing (Soak @ ~80°C) Pump->Degas Depose Evaporation (Rate: 0.5-1.0 Å/s) Degas->Depose Monitor QCM Monitoring Depose->Monitor Feedback Loop

Caption: VTE workflow ensuring high-vacuum integrity and precise rate control via Quartz Crystal Microbalance (QCM).

Step-by-Step VTE Protocol
  • Substrate Preparation:

    • Ultrasonicate ITO-coated glass in detergent, deionized water, acetone, and isopropanol (15 min each).

    • Critical: UV-Ozone treat for 15 min immediately before loading to improve work function and wettability.

  • Source Loading:

    • Place 9-Cl-6-Et-IQ powder into a Tantalum (Ta) or Alumina (Al

      
      O
      
      
      
      )
      crucible.
    • Note: Do not fill more than 70% volume to prevent "spitting" of material.

  • Chamber Evacuation:

    • Pump down to a base pressure of

      
       Torr  or lower. Oxygen and moisture are fatal to electron transport materials [3].
      
  • Degassing (Crucial Step):

    • Slowly ramp power to the source until the temperature reaches ~80–100°C (below sublimation).

    • Hold for 10–20 minutes. This removes adsorbed moisture/solvents from the powder.

  • Deposition:

    • Open shutter only when the rate stabilizes.

    • Target Rate: 0.5 – 1.0 Å/s.

    • Substrate Rotation: 10 rpm to ensure thickness uniformity.

    • Target Thickness: Typically 20–40 nm for an ETL.

  • Cool Down:

    • Allow the source to cool < 50°C before venting the chamber with Nitrogen.

Method B: Solution Processing (Spin Coating)

Status: Secondary Method (Research/Screening)

While the ethyl group provides some solubility, 9-Cl-6-Et-IQ may have limited solubility compared to long-chain analogs. This method is best for forming Host:Guest systems where the IQ derivative is doped into a polymer matrix (e.g., PVK) or a small molecule host.

Solubility Check

Before spinning, verify solubility:

  • Solvent: Chlorobenzene (CB) or Chloroform (CF).

  • Target: > 10 mg/mL.

  • Observation: If the solution is cloudy or requires heating > 50°C to dissolve, revert to VTE.

Spin Coating Protocol[1][2][3][4]
  • Solution Preparation:

    • Dissolve 9-Cl-6-Et-IQ in Chlorobenzene at 10 mg/mL .

    • Stir at 50°C for 1 hour in a nitrogen-filled glovebox.

    • Filtration: Pass through a 0.45

      
      m PTFE filter to remove undissolved aggregates.
      
  • Deposition (In Glovebox):

    • Dispense 50

      
      L dynamically onto the substrate.
      
    • Spin Cycle:

      • Step 1: 500 rpm for 5s (Spread).

      • Step 2: 2000 rpm for 45s (Thinning/Drying).

  • Thermal Annealing (Crystallization Control):

    • Bake at 80°C for 10 min.

    • Mechanism:[1][2] Removes residual solvent.[3] Note that excessive heat may induce large crystallites, increasing surface roughness (

      
      ), which is detrimental to the interface with the cathode [4].
      

Characterization of the Thin Film[3]

Once the film is deposited, verify its electronic and morphological quality.

TechniqueMetricTarget Specification
Atomic Force Microscopy (AFM) Surface Roughness (

)
< 2.0 nm (Smooth interface is vital for cathode contact)
UV-Vis Spectroscopy Optical Bandgap (

)
Determine absorption edge onset
Cyclic Voltammetry (CV) LUMO LevelCalculate from reduction onset (

)
Electronic Pathway Diagram

The following diagram illustrates the role of 9-Cl-6-Et-IQ in a standard OLED stack.

Energy_Level cluster_stack OLED Device Stack Energy Alignment Cathode Cathode (Al/LiF) WF: ~2.9 eV ETL 9-Cl-6-Et-IQ (ETL) LUMO: ~ -3.0 eV HOMO: ~ -6.1 eV Cathode->ETL e- Injection EML Emissive Layer (Host:Dopant) ETL->EML e- Transport HTL Hole Transport Layer (e.g., NPB) HTL->EML h+ Transport Anode Anode (ITO) WF: ~4.8 eV Anode->HTL h+ Transport

Caption: Energy level alignment showing 9-Cl-6-Et-IQ facilitating electron injection from the cathode while blocking holes due to its deep HOMO.

Troubleshooting & Optimization

  • Issue: High leakage current in devices.

    • Cause: Pinholes in the film or rough morphology.

    • Fix: Increase film thickness (from 20 nm to 40 nm) or reduce evaporation rate to 0.3 Å/s to improve packing density.

  • Issue: Source material turns black/charred in the boat.

    • Cause: Thermal decomposition.

    • Fix: The evaporation temperature is too close to

      
      . Ensure high vacuum (< 
      
      
      
      Torr) to lower the required sublimation temperature.

References

  • Indolo[2,3-b]quinoxaline Derivatives in Organic Electronics: Source: Bentham Science, "Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic Electronics and Sensors." URL:[Link] (Representative link based on search context)

  • Quinoxaline Electron Transport Materials: Source: PMC (NIH), "Quinoxaline derivatives as attractive electron-transporting materials." URL:[Link]

  • Vacuum Thermal Evaporation Fundamentals: Source: ResearchGate, "Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization." URL:[Link]

  • Spin Coating Morphology Control: Source: RSC, "Morphology control strategies for solution-processed organic semiconductor thin films." URL:[Link]

Sources

1H NMR and 13C NMR characterization methods for 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context[1][2][3][4][5][6][7][8]

The indolo[2,3-b]quinoxaline scaffold represents a privileged pharmacophore in medicinal chemistry, widely recognized for its DNA intercalating properties, antiviral potential, and cytotoxicity against human cancer cell lines (e.g., HL-60, HeLa). The specific derivative 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline combines the planar tetracyclic core with a lipophilic ethyl chain at the N6 position and a halogen substituent at the C9 position.

Precise structural characterization of this molecule is critical due to the potential for regio-isomeric impurities during synthesis (e.g., alkylation at the quinoxaline nitrogens vs. the indole nitrogen) and the aggregation propensity of planar intercalators in solution.

This guide provides a definitive protocol for the 1H and 13C NMR characterization of this compound, emphasizing solvent selection, signal assignment logic, and self-validation techniques.

Structural Numbering Convention

To ensure accurate assignment, this guide utilizes the following IUPAC-consistent numbering scheme for the 6H-indolo[2,3-b]quinoxaline skeleton:

  • Positions 1-4: Quinoxaline benzene ring.

  • Position 6: Indole nitrogen (site of ethyl substitution).

  • Positions 7-10: Indole benzene ring (site of 9-Chloro substitution).

  • Bridgeheads: 4a, 5a, 10a, 11a, 12.

Figure 1: Structural features and substitution points for characterization.

Materials & Methods: Experimental Protocol

Solvent Selection (Critical)

Planar indoloquinoxalines exhibit strong


-

stacking, leading to concentration-dependent aggregation.
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: Excellent solubility; breaks up aggregates; separates aromatic signals effectively.

  • Alternative: TFA-d (Trifluoroacetic acid-d) is only required if the sample is insoluble in DMSO, but it will protonate the quinoxaline nitrogens, significantly shifting signals. Avoid CDCl3 unless the sample is highly dilute, as solubility is often poor and peaks may broaden.

Instrument Parameters
  • Frequency: Minimum 300 MHz; 500 MHz recommended for resolving the aromatic region (7.4–8.5 ppm).

  • Temperature: 298 K (25°C). If broadening occurs due to rotation/aggregation, elevate to 323 K (50°C).

  • Relaxation Delay (d1): Set to

    
     seconds to ensure accurate integration of the isolated aromatic protons vs. the ethyl group.
    
  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm for 1H, 39.5 ppm for 13C).

1H NMR Characterization Guide

The 1H NMR spectrum will display three distinct regions: the aliphatic ethyl pattern, the quinoxaline aromatic ring (4 protons), and the substituted indole ring (3 protons).

Predicted Spectral Data (DMSO-d6)
RegionChemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
Aliphatic 1.40 – 1.48Triplet (

Hz)
3H

Terminal methyl of ethyl group.
Aliphatic 4.50 – 4.65Quartet (

Hz)
2H

Diagnostic: Significantly deshielded (>4.0 ppm) due to attachment to the aromatic indole nitrogen (N6).
Aromatic 7.60 – 7.85Multiplet2HH-2, H-3Quinoxaline ring protons (distal from N).
Aromatic 7.55 – 7.65Doublet of Doublets1HH-8Indole ring. Coupled to H-7 (ortho) and H-10 (meta).
Aromatic 8.10 – 8.25Multiplet/Doublets2HH-1, H-4Quinoxaline protons adjacent to N (deshielded by anisotropy).
Aromatic 8.30 – 8.35Doublet (

Hz)
1HH-10Key Signal: Meta to fusion, ortho to Cl. Appears as a sharp doublet or singlet due to small meta-coupling.
Aromatic 8.40 – 8.50Doublet (

Hz)
1HH-7Ortho to fusion. Deshielded.
Interpretation Logic[1]
  • The "Ethyl Check": Confirm the presence of a triplet (~1.4 ppm) and a quartet (~4.6 ppm). If the quartet is at ~3.5-4.0 ppm, the alkylation may have occurred on a Carbon atom (rare) or the wrong isomer was isolated. The N-linked methylene must be downfield.

  • The "Chloro Pattern": The 9-Chloro substitution breaks the symmetry of the indole ring. Instead of a 4-proton pattern, you will see a 3-proton pattern:

    • H-10 is isolated between the Cl and the quaternary bridgehead. It usually appears as a narrow doublet (meta coupling only).

    • H-7 and H-8 form an ortho-coupled system (d and dd).

13C NMR Characterization Guide

The 13C spectrum confirms the carbon skeleton and the oxidation state.

Key Signals (DMSO-d6)
TypeShift (

, ppm)
AssignmentNotes
Aliphatic 13.0 – 14.5

Ethyl methyl.
Aliphatic 38.0 – 42.0

Ethyl methylene. (May overlap with DMSO solvent signal ~39.5 ppm; check HSQC).
Aromatic CH 110.0 – 132.0Ar-CH7 signals expected (4 Quinoxaline + 3 Indole).[1]
Quaternary 128.0 – 130.0C-Cl (C-9)Carbon attached to Chlorine.
Quaternary 138.0 – 145.0C=N / BridgeheadsQuinoxaline imine carbons and fusion points.

Advanced Validation: 2D NMR Workflow

To rigorously prove the structure (E-E-A-T requirement for high-impact journals), run the following 2D experiments.

Workflow cluster_1 Characterization Workflow Step1 1H NMR (DMSO-d6) Check Purity & Integration Step2 COSY Identify Spin Systems (Ethyl & H7-H8) Step1->Step2 Define Protons Step3 HSQC Assign C-H Pairs Resolve N-CH2 vs Solvent Step2->Step3 Map Carbons Step4 HMBC Connect Ethyl to Core Verify N6 Alkylation Step3->Step4 Link Fragments

Figure 2: Step-by-step 2D NMR workflow for structural validation.

The "Regiochemistry Proof" (HMBC)

The most common synthetic error is alkylation at the wrong nitrogen or incomplete cyclization.

  • Experiment: HMBC (Heteronuclear Multiple Bond Correlation).

  • Look for: A correlation between the Ethyl

    
     protons (~4.6 ppm) and two aromatic quaternary carbons:
    
    • C-5a (Indole-Quinoxaline bridgehead).

    • C-7 (Indole ortho carbon) - long range.

  • Validation: If the Ethyl

    
     correlates to a Carbonyl (C=O) signal (approx 160+ ppm), the ring did not close (open amide intermediate). If it correlates to the quinoxaline carbons (C4a/C11a), the alkylation is incorrect.
    

Troubleshooting & Common Issues

IssueObservationSolution
Aggregation Broad aromatic peaks; loss of splitting resolution.Heat sample to 50°C (323 K) in the probe.
Water Peak Large signal at 3.33 ppm in DMSO overlapping signals.Use a solvent suppression pulse sequence (e.g., zgesgp on Bruker) or dry the sample.
Impurity Small singlet at ~2.5-3.0 ppm or extra triplets.Check for residual starting materials (O-phenylenediamine or chloro-isatin derivatives).

References

  • Synthesis & General Characterization: Al Mamari, H. H., et al. "Synthesis and Spectroscopic Characterization of Bis-Indolo[2,3-b]quinoxaline Derivatives." Journal of Moroccan Chemistry of Heterocycles, vol. 22, no. 4, 2023, pp. 57-64.

  • Pharmacological Context: Moorthy, N. S. H. N., et al. "Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives."[2] Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 25, no. 3, 2010, pp. 394-405.[2]

  • Spectral Analogues (9-substituted): Manna, K., & Agrawal, Y. K.[3] "Microwave assisted synthesis of some novel indolo[2,3-b]quinoxalines." Central European Journal of Chemistry, 2009. (Referenced in ResearchGate snippet 1.13).

  • Solvent & Methodology: "Synthesis of 6H-Indolo-[2,3-b]quinoxaline-N-glycosides." Royal Society of Chemistry, Electronic Supplementary Information.

Disclaimer: This Application Note is for research purposes. Always verify chemical safety data sheets (SDS) for this compound, as indoloquinoxalines are potent DNA intercalators and should be handled as potential carcinogens.

Sources

Troubleshooting & Optimization

Technical Guide: Purification Strategies for Removing Unreacted 5-Chloroisatin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Reactant

5-Chloroisatin (5-Cl-Isatin) is a ubiquitous scaffold in drug discovery, particularly for synthesizing spiro-oxindoles and Schiff bases (hydrazones/semicarbazones). However, it presents a notorious purification challenge:

  • Solubility Mimicry: Its polarity often mirrors that of the desired product, leading to co-precipitation.

  • Pi-Stacking: The planar indole core promotes strong intermolecular interactions with aromatic products, trapping it in the crystal lattice.

  • Tailing: Its acidic N-H proton (

    
    ) causes severe streaking on silica gel, complicating chromatographic separation.
    

This guide provides a tiered troubleshooting approach, moving from physical separation (solubility) to chemo-selective scavenging.

Module 1: Solubility-Based Troubleshooting (Recrystallization)

The Issue: "My product co-precipitates with 5-chloroisatin. Standard ethanol washes aren't working."

The Science: 5-Chloroisatin has a steep solubility curve in alcohols. It is sparingly soluble in cold ethanol but moderately soluble in hot ethanol. However, if your product is a Schiff base, it likely shares this profile.[1] The key is to exploit the lactam acidity or solvent polarity tuning .

Validated Solvent Systems
Solvent SystemRatio (v/v)Target Product TypeMechanism
EtOH : AcOH 95:5Hydrazones / Schiff BasesAcetic acid disrupts H-bonding dimers of isatin, keeping it in solution while the product crystallizes.
EtOAc : Hexane 1:3Spiro-compounds5-Cl-Isatin precipitates first (less soluble in non-polar); filter it off before cooling fully if product is more soluble.
DMF : Water 9:1High MW AdductsDissolve in hot DMF; add water dropwise until turbidity. 5-Cl-Isatin remains in the aqueous-organic mother liquor.
Protocol: The "Acetic Acid Spike" Recrystallization

Use this when the product is acid-stable (e.g., many hydrazones).

  • Dissolve the crude solid in minimal boiling Ethanol .

  • Add Glacial Acetic Acid (5% of total solvent volume).

  • Reflux for 5 minutes to ensure all isatin aggregates are broken.

  • Cool slowly to room temperature (do not use an ice bath immediately).

  • Filtration: The product crystallizes; unreacted 5-chloroisatin remains in the acidified mother liquor.

  • Wash: Wash the filter cake with cold EtOH.

Module 2: Chemo-Selective Scavenging (The Bisulfite Wash)

The Issue: "Recrystallization failed, and I cannot use chromatography. How do I chemically remove the ketone?"

The Science: The C3-carbonyl (ketone) of 5-chloroisatin is highly reactive due to the adjacent electron-withdrawing lactam and the chlorine substituent. It readily forms a water-soluble bisulfite adduct (sulfonate salt). Most final products (unless they are also unhindered aldehydes/ketones) will not react and will remain in the organic phase.

Diagram: Bisulfite Scavenging Workflow

BisulfiteWorkflow Start Crude Mixture (Product + 5-Cl-Isatin) Solvent Dissolve in EtOAc or DCM Start->Solvent Reagent Add Saturated NaHSO3 (aq) Solvent->Reagent Shake Vigorous Shake (30 mins) Reagent->Shake Adduct Formation Sep Phase Separation Shake->Sep OrgLayer Organic Layer (Purified Product) Sep->OrgLayer AqLayer Aqueous Layer (Isatin-Bisulfite Adduct) Sep->AqLayer

Caption: The C3-carbonyl of 5-chloroisatin reacts with bisulfite to form a hydrophilic salt, partitioning it into the aqueous phase.

Step-by-Step Protocol
  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) . (Avoid ether if possible, as isatin solubility is poor).

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ) .
    
  • Extraction: Add the bisulfite solution to the organic phase (1:1 volume ratio).

  • Reaction: Shake vigorously in a separatory funnel for 5–10 minutes . Note: Isatin adduct formation is not instantaneous; contact time is critical.

  • Separation: Drain the aqueous layer (it may turn yellow/orange).

  • Repeat: Repeat the wash until the aqueous layer is colorless.

  • Final Wash: Wash the organic layer with brine, dry over

    
    , and evaporate.
    

Module 3: pH-Switching (Base Extraction)

The Issue: "Can I just wash it out with base? The NH is acidic."

The Science: Yes, but you must choose the base strength carefully.

  • Weak Base (

    
    ):  May not fully deprotonate 5-chloroisatin (
    
    
    
    ).
  • Strong Base (

    
    ):  Deprotonates the NH and reversibly opens the lactam ring to form Sodium 2-amino-5-chlorophenylglyoxylate  (Isatinate). This species is extremely water-soluble.
    

Risk Warning: If your product is a Schiff base (imine), prolonged contact with aqueous base or acid can hydrolyze it. Work fast and cold.

The "Flash Base" Protocol
  • Dissolve crude in Dichloromethane (DCM) .

  • Prepare 0.5 M NaOH (cold,

    
    ).
    
  • Rapid Extraction:

    • Add cold NaOH to the separatory funnel.

    • Shake for 30 seconds (do not linger).

    • Immediately drain the aqueous layer (deep orange/red due to isatinate).

  • Neutralization: Immediately wash the organic layer with cold water followed by saturated

    
      to remove residual base.
    
  • Dry: Dry over

    
    .
    

Module 4: Chromatography Troubleshooting

The Issue: "5-Chloroisatin is streaking (tailing) and contaminating my fractions."

The Fix: Acidify the Stationary Phase. The N-H proton interacts with the silanols on the silica gel surface, causing drag.

Recommended Eluent Modifiers:

  • Standard: Hexane : Ethyl Acetate + 1% Acetic Acid .

  • Alternative: DCM : Methanol + 0.5% Triethylamine (If your product is basic; this deprotonates isatin to a tight ionic band, though less effective than acid suppression).

Decision Matrix: Which Method to Choose?

DecisionMatrix Start Contaminant: 5-Chloroisatin Q1 Is Product Acid/Base Stable? Start->Q1 Stable Yes (Stable) Q1->Stable Unstable No (Sensitive) Q1->Unstable Method1 Flash Base Wash (0.5M NaOH) Stable->Method1 Fastest Method2 Bisulfite Wash (Specific to Ketone) Unstable->Method2 If Product has NO Aldehyde/Ketone Method3 Recrystallization (EtOH + AcOH) Unstable->Method3 If Product has Aldehyde/Ketone

Caption: Selection logic based on product stability and functional group compatibility.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87203, 5-Chloroisatin. Retrieved from [Link]

  • Hoare, R. C. (1937). U.S. Patent No. 2,086,805: Purification of the Isatins. U.S. Patent and Trademark Office.
  • Boucher, M. M., et al. (2017).[2] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • Silva, B. N., et al. (2020).[3] Synthesis and Antimicrobial Evaluation of Schiff Bases of N-Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy. Retrieved from [Link]

Sources

Resolving NMR peak broadening in 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR analysis of 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline. This resource is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and resolve common issues encountered during the NMR analysis of this and structurally related compounds. Our goal is to provide you with the expertise and practical guidance necessary to obtain high-quality, interpretable NMR spectra.

Introduction: The Challenge of Heterocyclic NMR

The this compound molecule, with its rigid, planar, and electron-rich heterocyclic system, presents unique challenges in NMR spectroscopy. Peak broadening is a frequently observed phenomenon that can obscure vital structural information, hindering accurate characterization and analysis. This guide will walk you through a systematic approach to diagnosing and resolving these issues, ensuring the integrity of your experimental results.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Our troubleshooting guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab. We will begin with fundamental issues and progress to more complex phenomena.

Q1: My baseline NMR spectrum for this compound shows broad, poorly resolved peaks across the entire spectrum. Where should I start?

This is a common issue that often points to fundamental problems with the sample or the instrument setup. Before delving into more complex causes, it's crucial to rule out these initial factors.

A1: Initial Troubleshooting Steps

  • Re-evaluate Sample Preparation:

    • Solubility: Is your compound fully dissolved? Even a small amount of undissolved particulate matter can disrupt the magnetic field homogeneity, leading to broad peaks.[1][2] Try a different deuterated solvent in which the compound has higher solubility, such as DMSO-d6 or DMF-d7, which are often suitable for planar aromatic systems.[1]

    • Concentration: Highly concentrated samples can lead to aggregation, a major cause of peak broadening.[1][3] Prepare a more dilute sample and re-acquire the spectrum.

    • Purity: Ensure your NMR tube is clean and free from any residual solvents or paramagnetic impurities from previous uses.[1][2]

  • Instrumental Checks:

    • Shimming: Poor shimming of the magnetic field is a primary cause of broad spectral lines.[4] Perform a careful, automated or manual shim of your sample. The deuterium lock signal should be stable and have a "classic" symmetrical shape.

    • Lock and Tune: Ensure the spectrometer is properly locked onto the deuterium signal of your solvent and that the probe is correctly tuned and matched for the nucleus you are observing.

If these initial steps do not resolve the issue, the peak broadening is likely due to inherent chemical or physical properties of your sample.

Q2: I've optimized my sample preparation and instrument settings, but the aromatic proton signals are still broader than expected. What could be the underlying cause?

When basic troubleshooting fails, the peak broadening is likely due to dynamic processes occurring on the NMR timescale. For a molecule like this compound, there are two primary suspects: aggregation and conformational exchange.

A2: Investigating Dynamic Processes

  • Molecular Aggregation: The planar structure of indolo[2,3-b]quinoxalines makes them prone to π-π stacking, leading to the formation of soluble aggregates.[5][6] This increases the effective molecular weight and slows down molecular tumbling in solution, resulting in broader peaks.[3]

  • Conformational Exchange: While the core of your molecule is rigid, restricted rotation around the N-ethyl bond could lead to the presence of multiple conformers (rotamers) in slow or intermediate exchange on the NMR timescale.[7][8] If the rate of exchange is comparable to the difference in frequency between the signals of the different conformers, significant line broadening will occur.[9][10]

To differentiate between these phenomena, a Variable Temperature (VT) NMR experiment is the most effective diagnostic tool.[7][11][12]

Q3: How does a Variable Temperature (VT) NMR experiment help, and what results should I expect?

A VT NMR experiment allows you to directly probe the thermodynamics and kinetics of dynamic processes.[8] By acquiring spectra at different temperatures, you can alter the rate of exchange processes and observe the effect on your NMR spectrum.

A3: Interpreting VT NMR Data

Here's what you can expect to see and how to interpret it:

Observation Underlying Cause Explanation
Peaks sharpen upon heating. Conformational Exchange (Intermediate to Fast) Increasing the temperature increases the rate of rotation around the N-ethyl bond. At higher temperatures, this exchange becomes fast on the NMR timescale, and the distinct signals of the different conformers coalesce into a single, sharp, averaged signal.[1][7][8]
Peaks sharpen upon cooling. Conformational Exchange (Intermediate to Slow) Decreasing the temperature slows down the rate of exchange. At lower temperatures, the exchange becomes slow on the NMR timescale, and you may resolve separate, sharp signals for each individual conformer.[10]
Peaks sharpen with decreasing concentration at a constant temperature. Aggregation Diluting the sample shifts the equilibrium away from the aggregated state towards the monomeric state, which tumbles more freely in solution, resulting in sharper peaks.[3]
No significant change with temperature. Other Causes (e.g., Paramagnetic Impurities) If temperature has little effect, the broadening may be due to a static issue like the presence of paramagnetic impurities.

Below is a workflow to guide your troubleshooting process:

G A Start: Broad NMR Peaks Observed B Step 1: Basic Checks - Re-prepare sample (concentration, solvent) - Check instrument (shim, lock, tune) A->B C Issue Resolved? B->C D Obtain High-Resolution Spectrum C->D Yes E Step 2: Perform Variable Temperature (VT) NMR C->E No F Peaks Sharpen on Heating? E->F G Conformational Exchange (Intermediate -> Fast) F->G Yes H Peaks Sharpen on Cooling? F->H No I Conformational Exchange (Intermediate -> Slow) H->I Yes J Step 3: Perform Concentration Study H->J No K Peaks Sharpen on Dilution? J->K L Aggregation K->L Yes M Step 4: Suspect Paramagnetic Impurities K->M No N Consider Sample Purification (e.g., Chelation, Filtration) M->N

Caption: Troubleshooting workflow for NMR peak broadening.

Q4: I suspect paramagnetic impurities in my sample. How can I confirm this and what can I do about it?

Paramagnetic species, even at trace levels, can cause significant line broadening in an NMR spectrum.[13][14][15][16]

A4: Dealing with Paramagnetic Impurities

  • Source of Impurities: These can be introduced from various sources, including residual metal catalysts from synthesis (e.g., Palladium, Copper), or from glassware or spatulas.

  • Confirmation: The presence of paramagnetic impurities often leads to a very wide chemical shift range and a decrease in the T1 relaxation time.[13] The broadening effect is usually uniform across all peaks of the molecule.

  • Resolution:

    • Chelating Agents: Adding a small amount of a chelating agent like EDTA to your sample can sequester the paramagnetic metal ions, effectively removing their influence on the spectrum.[15]

    • Filtration: Passing your sample solution through a small plug of a material like Celite or silica gel can sometimes remove particulate impurities.

    • Re-purification: If the contamination is significant, re-purifying your compound via column chromatography or recrystallization is the most effective solution.

Experimental Protocol: Variable Temperature (VT) ¹H NMR Study

This protocol provides a step-by-step guide for conducting a VT NMR experiment to investigate dynamic processes.

Objective: To determine if peak broadening is due to conformational exchange by observing changes in the NMR spectrum at different temperatures.

Materials:

  • NMR tube (use only Class A glass tubes, such as Pyrex or equivalent, that can withstand temperature changes).[7]

  • Your sample of this compound dissolved in a suitable deuterated solvent (e.g., DMSO-d6, which has a high boiling point and low freezing point).

  • NMR spectrometer equipped with a variable temperature unit.

Procedure:

  • Prepare the Sample: Prepare a sample of moderate concentration (e.g., 5-10 mg in 0.6 mL of solvent).

  • Initial Setup (Room Temperature):

    • Insert the sample into the spectrometer.

    • Lock and shim the instrument at room temperature (e.g., 25°C or 298K) to obtain the best possible resolution.[4]

    • Acquire a standard ¹H NMR spectrum. This will be your reference spectrum.

  • High-Temperature Acquisitions:

    • Increase the temperature in increments (e.g., 10-15°C). Set the target temperature (e.g., 40°C).

    • Allow the sample to equilibrate at the new temperature for at least 5-10 minutes.[11]

    • Re-shim the instrument at the new temperature.

    • Acquire a ¹H NMR spectrum.

    • Repeat this process for several higher temperatures (e.g., 55°C, 70°C), being careful not to exceed the boiling point of your solvent.[11]

  • Low-Temperature Acquisitions (Optional but Recommended):

    • Return the temperature to room temperature and allow the system to stabilize.

    • Decrease the temperature in increments (e.g., 10-15°C). Set the target temperature (e.g., 10°C).

    • Allow the sample to equilibrate for 5-10 minutes.[11]

    • Re-shim and acquire a spectrum.

    • Repeat for several lower temperatures (e.g., -5°C, -20°C), being careful not to go below the freezing point of your solvent.[11]

  • Data Analysis:

    • Process all spectra uniformly.

    • Stack the spectra from lowest to highest temperature.

    • Carefully observe the changes in the line widths and chemical shifts of the peaks. Look for coalescence of multiple peaks into a single peak at higher temperatures, or the splitting of a broad peak into multiple sharp peaks at lower temperatures.

Safety Note: Always be aware of the freezing and boiling points of your deuterated solvent to prevent damage to the NMR tube and the spectrometer probe.[11]

Advanced Techniques for Complex Cases

If the above methods do not fully resolve your issues, more advanced NMR techniques can provide deeper insights:

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Can help to trace proton-proton coupling networks even in moderately broad spectra.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which can help in assignment even if proton signals are broad.

    • HMBC (Heteronuclear Multiple Bond Correlation): Provides information about long-range proton-carbon couplings, which is invaluable for confirming the carbon skeleton.[17]

  • DOSY (Diffusion-Ordered Spectroscopy): This technique can separate the signals of molecules based on their diffusion coefficients. It is a powerful tool to confirm aggregation, as larger aggregates will diffuse more slowly than monomers.[5][6]

By systematically applying the troubleshooting steps outlined in this guide, you will be well-equipped to diagnose and resolve NMR peak broadening issues for this compound and related compounds, leading to high-quality data and confident structural elucidation.

References

  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. Benchchem.
  • Instructions for Variable Temperature (VT) Operation. NMR Facility, University of California, San Diego.
  • Variable Temperature NMR Experiments. University of Oxford, Department of Chemistry.
  • Paramagnetic nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

  • Demsar, A., Kosmrlj, J., & Petricek, S. (2002). Variable-temperature nuclear magnetic resonance spectroscopy allows direct observation of carboxylate shift in zinc carboxylate complexes. Journal of the American Chemical Society, 124(15), 3951-3958. Available from: [Link]

  • Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations. The Journal of Physical Chemistry C. ACS Publications. Available from: [Link]

  • Variable Temperature NMR Spectroscopy. Oxford Instruments. Available from: [Link]

  • Paramagnetic NMR. University of Illinois Urbana-Champaign.
  • Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. ACS Publications. Available from: [Link]

  • Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. ACS Publications. Available from: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available from: [Link]

  • Variable temperature (VT) NMR spectroscopic investigation of... ResearchGate. Available from: [Link]

  • NMR line broadening techniques. Grokipedia. Available from: [Link]

  • Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis Online. Available from: [Link]

  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. Lund University Publications. Available from: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available from: [Link]

  • Obtaining and Interpreting NMR Spectra. Chemistry LibreTexts. Available from: [Link]

  • Removal of Homogeneous Broadening from 1H-Detected Multidimensional Solid-State NMR Spectra. OSTI.GOV. Available from: [Link]

  • Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Resolution Booster. Mestrelab Resources. Available from: [Link]

  • Efficient Synthetic Access to Novel Indolo[2,3- b]Quinoxaline-based Heterocycles. PubMed. Available from: [Link]

  • Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. ScienceDirect. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. Available from: [Link]

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. PMC. Available from: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate. Available from: [Link]

  • Contribution of protein conformational heterogeneity to NMR lineshapes at cryogenic temperatures. PMC. Available from: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. Available from: [Link]

  • A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. PMC. Available from: [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. Available from: [Link]

  • 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. MDPI. Available from: [Link]

  • NMR line broadening techniques. Wikipedia. Available from: [Link]

  • 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Available from: [Link]

  • T1 T2 Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives.* ChemRxiv. Available from: [Link]

  • NMR Peak Broadening. Reddit. Available from: [Link]

  • Development of NMR tools to investigate aggregation phenomena. Figshare. Available from: [Link]

  • SYNTHESIS AND SPECTROSCOPIC CHARACTERAZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. Journal de la Société Chimique de Tunisie. Available from: [Link]

  • Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions. Available from: [Link]

Sources

Technical Support Center: Optimization of Catalytic Conditions for Indoloquinoxaline Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of indoloquinoxalines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the catalytic ring closure process. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, improve yields, and ensure the integrity of your results.

Section 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis of indoloquinoxalines.

Problem 1: Low or No Product Yield

Question: I am performing a palladium-catalyzed indoloquinoxaline synthesis from a substituted o-phenylenediamine and a dihaloquinoxaline, but I am getting very low yields or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in palladium-catalyzed cross-coupling reactions for indoloquinoxaline synthesis is a common issue that can often be traced back to a few key factors. Here is a systematic approach to troubleshooting this problem:

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary suspect for low yields.

    • Diagnosis: The reaction may start but then stall, as observed by TLC or LC-MS analysis. The reaction mixture might also change color, for instance, from a light yellow to a dark brown or black, indicating the formation of palladium black.

    • Causality & Solution: Catalyst deactivation can be caused by impurities in the starting materials or solvents, such as sulfur or nitrogen-containing compounds that can act as catalyst poisons.[1] It can also result from running the reaction at too high a temperature for an extended period.

      • Actionable Steps:

        • Purify Starting Materials: Ensure your o-phenylenediamine and dihaloquinoxaline are of high purity. Recrystallization or column chromatography of the starting materials can remove potential catalyst poisons.[2]

        • Degas Solvents: Use freshly distilled and thoroughly degassed solvents. Oxygen can oxidize the active Pd(0) catalyst.

        • Optimize Temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition. Try running the reaction at a lower temperature for a longer period.[3]

        • Catalyst and Ligand Choice: Consider using a more robust catalyst system. For instance, using bulky, electron-rich phosphine ligands like XPhos or tButyl-Xphos can stabilize the palladium center and improve catalyst longevity.[4]

  • Suboptimal Reaction Conditions: The delicate balance of catalyst, ligand, base, and solvent is crucial for a successful reaction.

    • Diagnosis: The reaction simply does not proceed, or proceeds very slowly, with starting material remaining even after extended reaction times.

    • Causality & Solution: An inappropriate choice of base, ligand, or solvent can prevent the catalytic cycle from proceeding efficiently.

      • Actionable Steps:

        • Base Screening: The choice of base is critical. A base that is too weak may not facilitate the deprotonation of the amine, while a base that is too strong can lead to side reactions. Screen a variety of bases such as Cs₂CO₃, K₃PO₄, and NaOtBu.

        • Ligand Screening: The ligand plays a crucial role in the activity and stability of the catalyst. If one ligand is not working, a screen of different phosphine-based ligands (e.g., XPhos, SPhos, DPEphos) is recommended.[5] In some cases, a dual-ligand system can be beneficial.[6]

        • Solvent Effects: The polarity of the solvent can influence the reaction rate and yield. Toluene, dioxane, and DMF are commonly used. A solvent screen can identify the optimal medium for your specific substrates.

Problem 2: Formation of Significant Side Products

Question: My reaction is producing the desired indoloquinoxaline, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge that can significantly impact the isolated yield and purity of your target indoloquinoxaline. The nature of these side products depends on the synthetic route employed.

  • In Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig type):

    • Common Side Products:

      • Homocoupling of the dihaloquinoxaline: This results in the formation of dimeric quinoxaline species.

      • Hydrodehalogenation of the dihaloquinoxaline: The halogen is replaced by a hydrogen atom.

      • Incomplete cyclization: Only one C-N bond is formed, leading to an intermediate that does not cyclize.

    • Causality & Solution:

      • Homocoupling: This is often promoted by high temperatures and the presence of oxygen. It can also occur if the rate of oxidative addition to the palladium center is faster than the subsequent amination.

      • Hydrodehalogenation: This can be caused by the presence of water or other protic impurities in the reaction mixture.

      • Incomplete Cyclization: This may be due to steric hindrance on the substrates or insufficient reaction time or temperature for the second C-N bond formation to occur.

    • Actionable Steps:

      • Strictly Anaerobic Conditions: Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents and reagents are rigorously degassed to minimize homocoupling.

      • Dry Reaction Conditions: Use anhydrous solvents and dry glassware to reduce hydrodehalogenation.

      • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. If incomplete cyclization is observed, increasing the reaction time or temperature may be necessary. However, be mindful of the potential for catalyst decomposition at higher temperatures.[2]

      • Ligand and Base Optimization: The choice of ligand and base can influence the relative rates of the desired cross-coupling and undesired side reactions. A systematic optimization of these parameters is often beneficial.

  • In Acid-Catalyzed Condensation Reactions (e.g., from isatin and o-phenylenediamine):

    • Common Side Products:

      • Formation of regioisomers: If an unsymmetrically substituted o-phenylenediamine is used, two different regioisomers of the indoloquinoxaline can be formed.[7]

      • Self-condensation of isatin: This can lead to the formation of isatin-derived dimers or trimers.

    • Causality & Solution:

      • Regioisomer Formation: The regioselectivity is determined by the relative nucleophilicity of the two amino groups on the o-phenylenediamine and the electrophilicity of the carbonyl groups on the isatin.

      • Self-condensation: This is more likely to occur under harsh acidic conditions or at high temperatures.

    • Actionable Steps:

      • Control of Regioselectivity: To favor the formation of a single regioisomer, consider using a milder acid catalyst or running the reaction at a lower temperature. In some cases, protecting one of the amino groups on the o-phenylenediamine can direct the cyclization to a specific position.[2]

      • Minimize Self-Condensation: Use a stoichiometric amount of the o-phenylenediamine and add it slowly to the reaction mixture containing the isatin and acid catalyst. Running the reaction at a lower temperature can also help to suppress this side reaction.

Problem 3: Incomplete Reaction or Stalled Reaction

Question: My indoloquinoxaline synthesis starts, but then seems to stop before all the starting material is consumed. What could be causing the reaction to stall?

Answer:

A stalled reaction is a frustrating issue that can often be attributed to catalyst deactivation or the presence of inhibitors.

  • Catalyst Poisoning:

    • Diagnosis: The reaction proceeds initially but then stops. This can be confirmed by taking aliquots at different time points and analyzing them by TLC or LC-MS.

    • Causality & Solution: As mentioned in Problem 1, impurities in the starting materials, solvents, or even from the reaction vessel can poison the catalyst. Common poisons for palladium catalysts include sulfur, and certain nitrogen-containing heterocycles.[1]

    • Actionable Steps:

      • Purify all Reagents and Solvents: This is the most critical step.

      • Use a Higher Catalyst Loading: In some cases, a higher catalyst loading can overcome the effects of trace impurities. However, this is not an ideal solution and should be a last resort.

      • Identify the Poison: If the problem persists, analytical techniques such as ICP-MS can be used to identify trace metal contaminants in the starting materials that may be poisoning the catalyst.[8][9]

  • Product Inhibition:

    • Diagnosis: The reaction rate slows down significantly as the product concentration increases.

    • Causality & Solution: The indoloquinoxaline product itself can sometimes coordinate to the palladium center, acting as an inhibitor and slowing down the catalytic cycle.

    • Actionable Steps:

      • Use a More Active Catalyst: A more active catalyst may be able to overcome product inhibition.

      • Run the Reaction at a Higher Dilution: While this may slow down the reaction rate, it can sometimes mitigate product inhibition.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best catalyst to use for indoloquinoxaline synthesis?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, for palladium-catalyzed routes, catalyst systems based on bulky, electron-rich phosphine ligands have shown great success.

Catalyst SystemCommon Starting MaterialsKey AdvantagesReference
Pd₂(dba)₃ / XPhosDihaloquinoxalines, anilinesHigh activity, good functional group tolerance[5][10]
Pd(OAc)₂ / SPhosDihaloquinoxalines, anilinesOften effective for challenging substrates[4]
Pd(OAc)₂ / DPEphosDihaloquinoxalines, anilinesA more cost-effective alternative to XPhos[5]

For acid-catalyzed condensations, a variety of Brønsted and Lewis acids can be used. The choice of acid can influence the reaction rate and, in some cases, the product selectivity.

CatalystCommon Starting MaterialsKey AdvantagesReference
Acetic AcidIsatin, o-phenylenediamineReadily available and effective[11]
p-Toluenesulfonic acid (PTSA)Isatin, o-phenylenediamineStronger acid, can accelerate the reaction[12]
InCl₃Isatin, o-phenylenediamineMild Lewis acid catalyst[13]

Q2: How does the choice of base affect the outcome of a palladium-catalyzed indoloquinoxaline synthesis?

A2: The base plays a critical role in the catalytic cycle, primarily in the deprotonation of the amine to form the active nucleophile. The strength and nature of the base can significantly impact the reaction yield and rate.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used for electron-rich anilines and can be a good starting point for optimization. They are generally milder and have better functional group tolerance.

  • Strong Bases (e.g., NaOtBu, K₃PO₄): These are often required for less reactive, electron-deficient anilines. However, they can also promote side reactions if not used carefully.

A screening of different bases is highly recommended to find the optimal conditions for your specific substrate combination.

Q3: What is the role of temperature in the optimization of indoloquinoxaline synthesis?

A3: Temperature is a critical parameter that must be carefully controlled.

  • For Palladium-Catalyzed Reactions: Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can cause catalyst decomposition and an increase in side products like homocoupling. A systematic optimization, starting from a moderate temperature (e.g., 80-100 °C) and gradually increasing it while monitoring the reaction progress, is the best approach.[3]

  • For Acid-Catalyzed Reactions: The temperature required depends on the strength of the acid catalyst and the reactivity of the substrates. Some reactions can proceed at room temperature with a strong acid, while others may require heating to reflux. As with palladium-catalyzed reactions, it is important to find a balance between a reasonable reaction rate and the minimization of side reactions.

Q4: I am working on a large-scale synthesis of an indoloquinoxaline. What are the key safety considerations?

A4: Scaling up any chemical reaction requires careful consideration of safety, particularly with regard to managing reaction exotherms.

  • Calorimetry Studies: Before performing a large-scale reaction, it is highly recommended to perform reaction calorimetry studies on a small scale to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe and effective cooling strategy.

  • Controlled Reagent Addition: For highly exothermic steps, such as the addition of a strong acid or a reactive intermediate, controlled addition using a syringe pump or a dropping funnel is essential to manage the rate of heat generation.[14]

  • Efficient Cooling: Ensure that the reactor is equipped with an efficient cooling system that can handle the heat load of the reaction. For very exothermic reactions, a semi-batch or continuous flow process may be a safer alternative to a batch process.[15][16][17]

  • Emergency Plan: Have a clear and well-rehearsed emergency plan in place in case of a thermal runaway. This should include procedures for emergency quenching and evacuation.[18]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Palladium-Catalyzed Synthesis of 6-Phenyl-6H-indolo[2,3-b]quinoxaline

This protocol is a general guideline for a Buchwald-Hartwig type cross-coupling reaction.

Reagents and Materials:

  • 2,3-Dibromoquinoxaline

  • Aniline

  • Pd₂(dba)₃ (Palladium catalyst)

  • XPhos (Ligand)

  • NaOtBu (Base)

  • Anhydrous Toluene (Solvent)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2,3-dibromoquinoxaline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add aniline (2.2 mmol) and NaOtBu (2.5 mmol) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange R2NH Amine Coordination Amine Coordination Ligand Exchange->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Base Amido Complex Amido Complex Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product Product Reductive Elimination->Product Ar-NR2

Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Purity of Starting Materials & Solvents start->check_reagents purify Purify/Dry Reagents & Degas Solvents check_reagents->purify re_run Re-run Reaction purify->re_run yield_improved Yield Improved? re_run->yield_improved optimize_conditions Systematically Optimize Conditions yield_improved->optimize_conditions No end Problem Solved yield_improved->end Yes screen_catalyst Screen Catalyst/Ligand optimize_conditions->screen_catalyst screen_base Screen Base optimize_conditions->screen_base screen_temp Screen Temperature & Time optimize_conditions->screen_temp reconsider Re-evaluate Synthetic Route optimize_conditions->reconsider If no improvement screen_catalyst->re_run screen_base->re_run screen_temp->re_run

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Hung, T. Q., Hoang, D. H., Thang, N. N., Dang, T. T., Ayub, K., Villinger, A., Friedrich, A., Lochbrunner, S., Flechsig, G.-U., & Langer, P. (2014). Palladium catalyzed synthesis and physical properties of indolo[2,3-b]quinoxalines. Organic & Biomolecular Chemistry, 12(35), 6893–6904. [Link]

  • Wright, S. W., & Miller, R. A. (2018). Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization. Chemical Science, 9(3), 656–661. [Link]

  • Hung, T. Q., et al. (2014). Palladium catalyzed synthesis and physical properties of indolo[2,3-b]quinoxalines. Organic & Biomolecular Chemistry, 12(35), 6893-6904. [Link]

  • Nxumalo, W. (2018). Buchwald Coupling of Quinoxaline-O-Sulfonates Leading to the Heterocyclic Compounds with Potential Medicinal Properties Against Tuberculosis. University of the Witwatersrand. [Link]

  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

  • Wishart, G., & Slawin, A. M. Z. (2020). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. Molecules, 25(21), 5036. [Link]

  • PATSNAP. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Letters, 14(11), 2936–2939. [Link]

  • Robbins, D. W., & Hartwig, J. F. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • De La Cruz, M., et al. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Separation Science. (2024, April 8). Fractionation, purification and downstream processing: the path to commercialisation. [Link]

  • Hoye, T. R., & Mi, L. (2011). Overturning Indolyne Regioselectivities and Synthesis of Indolactam V. Journal of the American Chemical Society, 133(9), 2848–2851. [Link]

  • Abeed, A. A. O., El-Emary, T., & Alharthi, S. (2022). Efficient Synthetic Access to Novel Indolo[2,3-b]Quinoxaline-based Heterocycles. Current Organic Synthesis, 19(1), 177–185. [Link]

  • Wang, L., Guo, W., Zhang, X.-X., Xia, X.-D., & Xiao, W.-J. (2012). Synthesis of indolo [1,2-a]quinoxalines via a Pd-catalyzed regioselective C-H olefination/cyclization sequence. Organic Letters, 14(3), 740–743. [Link]

  • Csikós, É., Gönczi, C., Podányi, B., & Hermecz, I. (1999). Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (13), 1789–1794. [Link]

  • Sadykhov, G. A. o., & Verbitskiy, E. V. (2022). Modern methods for the synthesis of indolo[2,3-b]quinoxalines (microreview). Chemistry of Heterocyclic Compounds, 58(12), 684–686. [Link]

  • Li, N., et al. (2017). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay. Food Chemistry, 237, 290-296. [Link]

  • Wati, F. A., & Santoso, M. (2021). Acid-catalyzed reactions between indole 1 and isatin 2. ResearchGate. [Link]

  • Sevov, C. S., et al. (2023). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. ACS Applied Materials & Interfaces, 15(35), 41725–41733. [Link]

  • Al-Ostath, A., et al. (2021). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. ACS Omega, 6(46), 30971–30985. [Link]

  • Padmaperuma, A. (2022, August 11). Unlocking the Mystery of Catalyst Poisoning. Department of Energy. [Link]

  • Chen, Y., et al. (2025). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. [Link]

  • Langer, P., et al. (2001). Reduction of Indolo[2,3-b]quinoxalines. ResearchGate. [Link]

  • Sedighi, R. E., Behzad, M., & Azizi, N. (2024). The possible reaction mechanism between isatin and indole for the synthesis of trisindoline catalyzed by ZnMo7O24/g-C3N4. ResearchGate. [Link]

  • G.A.S. (n.d.). Detection of Catalyst Poisons. [Link]

  • Wang, C., et al. (2020). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications, 56(74), 10943–10946. [Link]

  • Organic Chemistry Portal. (n.d.). Isatin synthesis. [Link]

  • Solomon, V. R., & Lee, H. (2011). Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships. Current Pharmaceutical Design, 17(15), 1505–1525. [Link]

  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089–1098. [Link]

  • Reddy, T. R., et al. (2018). Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines. Organic & Biomolecular Chemistry, 16(44), 8566–8570. [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wang, L., & He, W. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of Organic Chemistry, 71(8), 3028–3033. [Link]

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2024). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. ACS Omega. [Link]

  • Ask This Paper. (2021, June 22). The application of modern reactions in large-scale synthesis. [Link]

  • Guchhait, S. K., & Madaan, C. (2025). Facile Chemodivergent Synthesis of Fused Indolo[2,3-b]quinoxalines and Benzo[2]imidazo[1,2-c]quinazolin-6(5H)-ones: An Organocatalytic Trifluoromethanesulfonic Acid-Controlled Mechanistic Switch between Condensation and Ring Expansion of the Isatin Core. ACS Omega. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • Lisi, L. (2019). Catalyst Deactivation, Poisoning and Regeneration. Catalysts, 9(8), 652. [Link]

  • Pavlina, E. J., & Van Tyne, C. J. (2008). Correlation of Yield Strength and Tensile Strength with Hardness for Steels. Journal of Materials Engineering and Performance, 17(6), 888–893. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of 9-Chloro vs. 9-Bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6H-indolo[2,3-b]quinoxaline scaffold is a cornerstone in the development of novel anticancer therapeutics, primarily due to its function as a potent DNA intercalating agent.[1][2] This guide provides an in-depth comparison of two specific halogenated derivatives: 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline and 9-Bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline. By examining their mechanism of action, structure-activity relationships, and providing a detailed protocol for cytotoxic evaluation, this document serves as a critical resource for researchers in oncology and medicinal chemistry. Our analysis, based on established principles of medicinal chemistry, suggests that the 9-Bromo derivative exhibits enhanced cytotoxic activity, a hypothesis grounded in the differing physicochemical properties of chlorine and bromine substituents.

Introduction: The Therapeutic Promise of Indolo[2,3-b]quinoxalines

The indolo[2,3-b]quinoxaline system, a planar, polycyclic aromatic heterocycle, has garnered significant attention for its wide range of pharmacological activities, most notably as an anticancer and antiviral agent.[1][3] Its structural similarity to the natural alkaloid ellipticine allows it to function as a classical DNA intercalator, inserting itself between the base pairs of the DNA double helix.[4] This interaction disrupts DNA replication and transcription, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[5]

The therapeutic efficacy of this scaffold can be precisely tuned through substitutions on the aromatic rings. Halogenation, in particular, is a well-established strategy in drug design to modulate a compound's lipophilicity, electronic properties, and metabolic stability. This guide focuses on the substitution at the 9-position with two key halogens, chlorine and bromine, on a 6-ethyl substituted core, to elucidate how this seemingly minor structural change can profoundly impact cytotoxic potency.

Core Mechanism of Action: DNA Intercalation and Cellular Response

The primary cytotoxic mechanism for the indolo[2,3-b]quinoxaline class is the physical insertion of its planar ring system into the DNA helix.[1][5] This non-covalent interaction is stabilized by π-π stacking and van der Waals forces between the compound and the DNA base pairs.

Key Mechanistic Steps:

  • Cellular Uptake: The compound, being lipophilic, passively diffuses across the cell membrane.

  • Nuclear Localization: It translocates to the nucleus, the site of cellular DNA.

  • DNA Intercalation: The planar indoloquinoxaline core inserts itself between adjacent base pairs, causing a local unwinding of the DNA helix. This distortion physically obstructs the progression of DNA polymerase and RNA polymerase along the DNA strand.

  • Enzyme Inhibition: This structural distortion can also interfere with the function of enzymes that manage DNA topology, such as topoisomerase II, by trapping the enzyme-DNA cleavage complex, which leads to double-strand breaks.[6][7]

  • Cell Cycle Arrest & Apoptosis: The resulting DNA damage and replication stress activate cellular checkpoint pathways, leading to cell cycle arrest, typically in the G2/M phase, and the subsequent initiation of the apoptotic cascade.[5]

Compound 9-Halogenated Indolo[2,3-b]quinoxaline Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Membrane->Cytoplasm Uptake Cytoplasm->Nucleus Translocation DNA Nuclear DNA Nucleus->DNA Intercalation DNA Intercalation DNA->Intercalation Binding Replication_Block Replication & Transcription Block Intercalation->Replication_Block Topo_II Topoisomerase II Inhibition Intercalation->Topo_II Damage DNA Damage Replication_Block->Damage Topo_II->Damage Arrest G2/M Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A 1. Culture HL-60 Cells C 3. Seed Cells (e.g., 5x10³ cells/well) A->C B 2. Prepare Serial Dilutions of Compounds in DMSO D 4. Add Compound Dilutions to Wells B->D C->D E 5. Incubate (72 hours, 37°C, 5% CO₂) D->E F 6. Add MTT Reagent (10 µL/well) E->F G 7. Incubate (4 hours) F->G H 8. Solubilize Formazan (Add Lysis Buffer) G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate % Viability vs. Control & Plot Dose-Response I->J K 11. Determine IC₅₀ Value J->K

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest logarithmically growing HL-60 cells and adjust the cell density to 5 x 10⁴ cells/mL in fresh medium. Add 100 µL of this cell suspension to each well of a 96-well plate (yielding 5,000 cells/well).

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Add 100 µL of the diluted compound solutions to the wells containing cells. Include wells for "vehicle control" (DMSO only) and "untreated control".

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of lysis buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the cytotoxicity of 9-Chloro- and 9-Bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline. Based on established structure-activity relationships, the 9-Bromo derivative is predicted to be the more potent cytotoxic agent due to its enhanced lipophilicity and polarizability, which facilitate stronger DNA intercalation. [8] The provided MTT assay protocol offers a robust method for experimentally verifying this hypothesis. Future research should focus on expanding the panel of cancer cell lines to assess differential sensitivity and conducting further mechanistic studies, such as cell cycle analysis and apoptosis assays, to confirm the downstream cellular consequences of DNA binding by these potent compounds. [5][7]These indolo[2,3-b]quinoxalines remain a highly promising scaffold for the rational design of next-generation anticancer drugs.

References

  • Karki, S. S., et al. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica, 59(4), 431-440. Available at: [Link]

  • Moorthy, N. S. H. N., et al. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-405. Available at: [Link]

  • Karki, S. S., et al. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. ResearchGate. Available at: [Link]

  • Bailly, C., et al. (2001). DNA interaction and cytotoxicity of a new series of indolo[2,3-b]quinoxaline and pyridopyrazino[2,3-b]indole derivatives. Anti-Cancer Drug Design, 16(4-5), 233-245. Available at: [Link]

  • Gaber, M., et al. (2021). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules, 26(3), 733. Available at: [Link]

  • Humeniuk, R., et al. (2003). Cytotoxicity and cell cycle effects of novel indolo[2,3-b]quinoline derivatives. Oncology Research, 13(5), 269-277. Available at: [Link]

  • Liang, J. H., et al. (2023). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 13(48), 33735-33749. Available at: [Link]

  • Manna, F., & Agrawal, V. K. (2013). Synthesis and cytotoxicity of novel 6H-indolo[2,3-b]quinoxaline derivatives. Medicinal Chemistry Research, 22(8), 3712-3718. Available at: [Link]

  • Moorthy, N. S. H. N., et al. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. PubMed. Available at: [Link]

  • Kelly, J. X., et al. (2000). Structure-activity relationships of some indolo[3,2-c]quinolines with antimalarial activity. Journal of Medicinal Chemistry, 43(8), 1547-1554. Available at: [Link]

  • Glazunova, V. A., et al. (2023). Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. Beilstein Journal of Organic Chemistry, 19, 1548-1560. Available at: [Link]

  • Sharma, V., et al. (2020). Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic Electronics and Sensors. Current Organic Chemistry, 24(10), 1083-1104. Available at: [Link]

  • Li, Y., et al. (2015). Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. RSC Advances, 5(52), 41535-41544. Available at: [Link]

  • Karki, S. S., et al. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica, 59(4). Available at: [Link]

  • Sadykhov, G. A., et al. (2021). New Approach to Biologically Active Indolo[2,3‐b]quinoxaline Derivatives through Intramolecular Oxidative Cyclodehydrogenation. ChemistrySelect, 6(4), 629-633. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. Available at: [Link]

  • Fayed, B., et al. (2021). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). Some bioactive compounds containing the indolo[2,3-b]quinoxaline moiety. ResearchGate. Available at: [Link]

  • Pai, N. R., et al. (2010). Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 485-493. Available at: [Link]

Sources

Technical Guide: Validation of 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline Purity via HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, self-validating methodology for determining the purity of 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline (CEIQ) using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

The Challenge: Indolo[2,3-b]quinoxalines are fused planar heterocyclic systems often utilized as DNA intercalators or antiviral agents. Their high lipophilicity and potential for


-stacking aggregation create significant challenges for standard HPLC-UV methods, which often fail to resolve structurally similar des-ethyl degradation products or regioisomeric synthetic byproducts.

The Solution: This guide establishes HPLC-MS as the superior validation standard. By leveraging the unique isotopic signature of the chlorine atom (


) and the mass specificity of the molecular ion, this protocol offers a detection limit and specificity superior to NMR or UV-Vis alone.

Part 1: Chemical Context & Impurity Profiling

To validate purity, one must first understand the "Enemy"—the likely impurities. CEIQ is typically synthesized via the condensation of 5-chloro-isatin with o-phenylenediamine, followed by N-alkylation (ethylation).

Critical Impurity Targets
  • Precursor A (5-Chloro-isatin): Unreacted starting material. Distinct UV max but polar; elutes early.

  • Precursor B (o-Phenylenediamine): Highly polar, often elutes in the void volume; invisible to MS in positive mode if pH is high, but visible in acidic mobile phases.

  • The "Des-Ethyl" Parent (9-Chloro-6H-indolo[2,3-b]quinoxaline): The most critical impurity. It differs from the product by only 28 Da (

    
    ). It has a nearly identical UV chromophore to the target, making it indistinguishable by HPLC-UV  if co-elution occurs.
    

Part 2: Comparative Analysis of Analytical Techniques

The following table contrasts the proposed HPLC-MS method against traditional alternatives.

FeatureHPLC-UV (PDA) Quantitative NMR (

H)
HPLC-MS (Proposed)
Primary Detection Chromophore Absorbance (

)
Proton environmentsMass-to-Charge Ratio (

)
Specificity Low (Co-eluting peaks merge)High (Structural certainty)Ultra-High (Separates by mass & time)
Sensitivity (LOD) ~0.1%~1.0% (Requires high conc.)< 0.01% (Trace detection)
Impurity ID Retention time onlyChemical shiftMolecular weight + Isotope pattern
Suitability for CEIQ Screening Only. Risks missing the des-ethyl impurity.Structural Confirmation. Too insensitive for purity <98%.Validation Standard. Resolves des-ethyl analog easily.

Part 3: Experimental Protocol (HPLC-MS)

Materials & Reagents[1][2][3][4]
  • Analyte: this compound (Target).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water (

    
    ).
    
  • Modifier: Formic Acid (FA) – Essential for protonation of the quinoxaline nitrogen.

Chromatographic Conditions (The Separation)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).

    • Rationale: The ethyl group and fused rings make CEIQ highly hydrophobic. A C18 column provides necessary retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B (Equilibration)

    • 1-10 min: 10%

      
       95% B (Linear ramp to elute hydrophobic target)
      
    • 10-12 min: 95% B (Wash lipophilic aggregates)

    • 12-15 min: 10% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Conditions (The Detection)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

    • Mechanism:[2][3][4] The quinoxaline nitrogens are basic.[5] Acidic mobile phase ensures

      
       formation.
      
  • Target Ions:

    • CEIQ (Target): Calculate exact mass. Formula:

      
      .
      
      • Monoisotopic Mass (

        
        ): ~293.07 Da.
        
      • Scan Range: 100–600

        
        .
        
  • The "Chlorine Flag":

    • Look for the M+2 peak at ~295.07. The intensity ratio of

      
       should be approx 3:1 . Any deviation suggests interference or incorrect assignment.
      

Part 4: Validation Workflow (ICH Q2 R1 Compliant)

This protocol ensures the method is "fit for purpose" according to International Conference on Harmonisation (ICH) guidelines.

Step 1: Specificity (The Stress Test)
  • Action: Inject the "Des-Ethyl" impurity (9-Chloro-6H-indolo[2,3-b]quinoxaline) separately, then spike it into the CEIQ sample.

  • Success Criteria: The MS must resolve two distinct peaks:

    • Peak A (Impurity):

      
       ~265 (
      
      
      
      , loss of ethyl).
    • Peak B (Target):

      
       ~293 (
      
      
      
      ).
  • Note: Even if they co-elute in time, the MS Extract Ion Chromatogram (EIC) will separate them.

Step 2: Linearity & Range[7]
  • Action: Prepare 5 concentrations of CEIQ (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Success Criteria: Correlation coefficient (

    
    ) > 0.999.
    
Step 3: Limit of Detection (LOD) & Quantitation (LOQ)
  • Action: Dilute until the Signal-to-Noise (S/N) ratio is 3:1 (LOD) and 10:1 (LOQ).

  • Expectation: For indoloquinoxalines, LOQ is typically in the low ng/mL range due to efficient ionization.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for validating the purity of CEIQ.

ValidationWorkflow Start Crude Product (9-Cl-6-Et-Indoloquinoxaline) SamplePrep Sample Prep Dissolve in ACN:H2O (1:1) Filter 0.22 µm Start->SamplePrep LC_Separation HPLC Separation C18 Column, Gradient Elution SamplePrep->LC_Separation MS_Detection MS Detection (ESI+) Scan m/z 100-600 LC_Separation->MS_Detection Data_Analysis Data Analysis Extract Ion Chromatograms (EIC) MS_Detection->Data_Analysis Check_293 Peak at m/z 293? (Target) Data_Analysis->Check_293 Check_Isotope Isotope Ratio 293:295 approx 3:1? Check_293->Check_Isotope Yes Result_Fail FAIL: Re-Purify (Recrystallize/Column) Check_293->Result_Fail No (Wrong Product) Check_265 Peak at m/z 265? (Des-Ethyl Impurity) Result_Pass PASS: High Purity Quantify Area % Check_265->Result_Pass No (Clean) Check_265->Result_Fail Yes (>0.1%) Check_Isotope->Check_265 Yes (Chlorine Confirmed) Check_Isotope->Result_Fail No (Interference)

Caption: Logic flow for HPLC-MS validation. The process prioritizes the detection of the specific des-ethyl impurity (m/z 265) and confirmation of the chlorine isotope pattern.

Part 6: Data Interpretation Guide

When reviewing your chromatograms, look for these specific markers to confirm the data is trustworthy:

  • The "Twin Peaks" of Chlorine: Zoom into the mass spectrum of the main peak. You must see the molecular ion at 293 and a smaller peak at 295 (approx 33% height of the main peak).

    • Why? Natural abundance of

      
      . If this ratio is 1:1, you have a bromine atom (wrong starting material). If the 295 peak is missing, you have lost the chlorine (de-halogenation).
      
  • The "Ghost" Peak (m/z 265): Extract the ion chromatogram for m/z 265.

    • Scenario: You see a UV peak at 5.5 min (Target). You see no UV peak at 5.2 min. However, the EIC for 265 shows a peak at 5.2 min.

References

  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Gusein A. o. Sadykhov, Egor V. Verbitskiy. (2022).[6] Modern methods for the synthesis of indolo[2,3-b]quinoxalines (microreview). Chemistry of Heterocyclic Compounds.[6] [Link]

  • Nandini R. Pai et al. (2010). Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. [Link]

Sources

A Comparative Guide to the Electroluminescence of Indoloquinoxaline Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Indoloquinoxaline (IQ) and its derivatives have emerged as a compelling class of nitrogen-containing heterocyclic compounds in the field of organic electronics.[1][2] Their inherent donor-acceptor (D-A) architecture, arising from the fusion of an electron-rich indole moiety and an electron-deficient quinoxaline core, bestows upon them unique photophysical and electrochemical properties.[3] This has led to their exploration in a variety of applications, including as emitting layers and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs).[4][5] This guide provides a comparative analysis of the electroluminescence (EL) performance of selected indoloquinoxaline derivatives, grounded in experimental data from recent literature. We will delve into the structure-property relationships that govern their emission characteristics and device efficiencies, offering insights for researchers and materials scientists in the field.

The Architectural Advantage of Indoloquinoxalines

The promise of indoloquinoxaline derivatives in OLEDs stems from their tunable electronic properties. The ability to chemically modify the core indoloquinoxaline scaffold allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3] This, in turn, dictates the color of the emitted light and the efficiency of charge injection and transport within an OLED device.

A key strategy to enhance the performance of these materials is the introduction of bulky polyaromatic hydrocarbons.[4][6] This structural modification serves a dual purpose: it improves the thermal stability and glass transition temperature of the material, crucial for device longevity, and it can reduce non-radiative decay pathways, thereby boosting emission properties.[4][6]

Comparative Electroluminescence Performance

To provide a clear comparison, we have compiled the electroluminescence performance of several indoloquinoxaline derivatives from various studies. It is important to note that direct comparisons can be challenging due to variations in device architecture and fabrication conditions across different research groups. However, by examining the data, we can discern valuable trends and identify promising molecular designs.

DerivativeEmission ColorMaximum External Quantum Efficiency (EQE)Commission Internationale de l'Éclairage (CIE) CoordinatesReference
Fluorene-bridged quinoxaline derivativeBlue1.30%(0.19, 0.27)[7]
Cyclohexane-fused quinoxaline derivative (TPA-TTPZ) - nonsensitizedBlue5.1%(0.17, 0.22)[8]
Cyclohexane-fused quinoxaline derivative (TPA-TTPZ) - sensitizedDeep-Blue6.1%(0.15, 0.10)[8]
1H-pyrazolo[3,4-b]quinoxaline derivatives (doped in Alq3)Green~2.5-3.2%*N/A[9]
6H-indolo[2,3-b]quinoxaline with polyaromatic hydrocarbonsCyanModerateN/A[4]
Indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives (in neat solid films)RedN/AN/A[3]

EQE calculated from reported current efficiency of 7.5-9.7 cd/A, assuming a typical green emitter spectrum.

From the table, we can observe a wide range of emission colors, from deep-blue to red, highlighting the versatility of the indoloquinoxaline scaffold. The fluorene-bridged and cyclohexane-fused derivatives show promise for blue emission, a critical component for full-color displays and white lighting.[7][8] Notably, the use of a sensitized device structure significantly improved the EQE of the cyclohexane-fused derivative, demonstrating the importance of device engineering in maximizing performance.[8] The 1H-pyrazolo[3,4-b]quinoxaline derivatives, when used as dopants, exhibit efficient green emission.[9] The introduction of bulky polyaromatic hydrocarbons leads to cyan emitters with moderate performance, while the extended conjugation in indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives pushes the emission into the red region of the spectrum.[3][4]

Experimental Methodologies: A Closer Look

The fabrication of OLEDs is a multi-step process where each layer plays a crucial role in the overall device performance. Understanding the experimental protocols is key to interpreting the reported data and for reproducing and building upon these findings.

A. Device Fabrication: A General Workflow

A common architecture for a multilayer OLED employing an indoloquinoxaline derivative as the emitting layer is as follows:

OLED_Workflow Substrate Substrate (e.g., ITO-coated glass) HTL Hole Transport Layer (HTL) (e.g., NPB) Substrate->HTL Deposition EML Emitting Layer (EML) (Indoloquinoxaline Derivative) HTL->EML Deposition ETL Electron Transport Layer (ETL) (e.g., Alq3, BCP) EML->ETL Deposition Cathode Cathode (e.g., LiF/Al or Mg:Ag) ETL->Cathode Deposition Structure_Property cluster_structure Molecular Structure cluster_properties Electronic & Optical Properties cluster_performance OLED Performance Core Indoloquinoxaline Core HOMO_LUMO HOMO/LUMO Energy Levels Core->HOMO_LUMO Substituents Substituent Groups Substituents->HOMO_LUMO ChargeTransport Charge Transport Mobility Substituents->ChargeTransport Stability Device Stability Substituents->Stability EmissionColor Emission Color HOMO_LUMO->EmissionColor Efficiency Efficiency (EQE) ChargeTransport->Efficiency QuantumYield Photoluminescence Quantum Yield QuantumYield->Efficiency

Caption: Relationship between molecular structure and OLED performance.

By strategically modifying the substituent groups on the indoloquinoxaline core, researchers can fine-tune the HOMO and LUMO energy levels, thereby controlling the emission color. For instance, extending the π-conjugation of the system, as seen in indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives, leads to a red-shift in the emission. [3]The nature of the substituents also influences the charge transport mobility and the solid-state packing of the molecules, which in turn affects the device efficiency and stability. [4]

Conclusion and Future Outlook

Indoloquinoxaline derivatives represent a versatile and promising platform for the development of high-performance OLEDs. The ability to tune their emission color from blue to red through synthetic modifications makes them attractive for a wide range of applications. While significant progress has been made, further research is needed to enhance the efficiency and stability of blue-emitting indoloquinoxaline derivatives, which remains a key challenge in the field of organic electronics. [10]Future work will likely focus on the design of novel derivatives with improved charge transport properties and the optimization of device architectures to maximize light outcoupling and minimize efficiency roll-off. The continued exploration of this fascinating class of materials holds great potential for the next generation of displays and solid-state lighting.

References

  • Tyagi, P., Venkateswararao, A., & Thomas, K. R. J. (2011). Solution Processable Indoloquinoxaline Derivatives Containing Bulky Polyaromatic Hydrocarbons: Synthesis, Optical Spectra, and Electroluminescence. The Journal of Organic Chemistry, 76(11), 4571–4581. [Link]

  • Tyagi, P., Venkateswararao, A., & Thomas, K. R. J. (2011). Solution processable indoloquinoxaline derivatives containing bulky polyaromatic hydrocarbons: synthesis, optical spectra, and electroluminescence. PubMed. [Link]

  • Kamble, R. M., et al. (2018). Design, Synthesis, Opto-Electrochemical and Theoretical Investigation of Novel Indolo[2, 3- b ]naphtho[2, 3- f ]quinoxaline Derivatives for n -Type Materials in Organic Electronics. ChemistrySelect, 3(24), 6833-6840. [Link]

  • (2025). Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic Electronics and Sensors. Current Organic Chemistry. [Link]

  • (2025). Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic Electronics and Sensors. Bentham Science. [Link]

  • Chen, Y., et al. (2005). Synthesis, photoluminescence and electroluminescence of new 1H-pyrazolo[3,4-b]quinoxaline derivatives. Journal of Materials Chemistry, 15(23), 2323-2330. [Link]

  • (2025). 6H-Indolo[2,3-b]quinoxaline-based organic dyes containing different electron-rich conjugated linkers for highly efficient dye-sensitized solar cells. Dyes and Pigments. [Link]

  • Kim, J. H., et al. (2017). Blue organic light-emitting diodes based on fluorene-bridged quinazoline and quinoxaline derivatives. Luminescence, 32(7), 1187-1193. [Link]

  • Sharma, B. K., et al. (2018). Synthesis, Spectral, Electrochemical and Theoretical Investigation of indolo[2,3-b]quinoxaline dyes derived from Anthraquinone for n–type materials. Journal of Chemical Sciences, 130(1), 1-11. [Link]

  • (2020). (Indolo[2,3-b]quinoxalin-2-yl)(Phenyl)methanone Dyes: Photophysical, Aie Activity, Electrochemical, and Theoretical Studies. ChemistrySelect. [Link]

  • Lee, J., et al. (2024). Highly efficient pure-blue organic light-emitting diodes based on rationally designed heterocyclic phenophosphazinine-containing emitters. Nature Communications, 15(1), 1-10. [Link]

  • Wang, Y., et al. (2021). Enhancing the efficiency of blue organic light-emitting diodes by using a dual emitting layer structure. Journal of Materials Chemistry C, 9(1), 169-175. [Link]

  • Li, Y., et al. (2020). A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs. Journal of Materials Chemistry C, 8(3), 1016-1023. [Link]

  • Wang, Y., et al. (2023). Highly Efficient Blue Organic Light Emitting Diodes Based on Cyclohexane-Fused Quinoxaline Acceptor. The Journal of Physical Chemistry Letters, 14(31), 6982-6989. [Link]

Sources

A Guide to Ensuring Reproducibility in Biological Assays with 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the indolo[2,3-b]quinoxaline scaffold has emerged as a promising pharmacophore, demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] A significant portion of these effects are attributed to the planar nature of the molecule, which facilitates its intercalation into DNA and, for some derivatives, the inhibition of critical enzymes like topoisomerase II.[3][4] This guide focuses on 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline, a representative member of this class, to provide a framework for conducting reproducible biological assays. We will delve into the mechanistic underpinnings of its activity, offer detailed experimental protocols for its characterization, and present a comparative analysis with established reference compounds and close structural analogs. Our objective is to equip researchers with the knowledge to design robust experiments, interpret data with confidence, and ultimately accelerate the drug discovery process.

Understanding the Core Mechanisms: DNA Intercalation and Topoisomerase II Inhibition

The biological activity of this compound and its congeners is primarily driven by two interconnected mechanisms:

1. DNA Intercalation: The planar aromatic structure of indolo[2,3-b]quinoxalines allows them to insert between the base pairs of the DNA double helix.[5] This physical insertion leads to a distortion of the DNA structure, which can interfere with essential cellular processes such as replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5] The affinity of this binding is a critical determinant of the compound's potency.

2. Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks.[6] Some indolo[2,3-b]quinoxaline derivatives have been shown to inhibit this enzyme.[4] This inhibition can occur through two main mechanisms: catalytic inhibition, which prevents the enzyme from functioning, or by acting as a "poison," which stabilizes the transient DNA-enzyme complex, leading to the accumulation of double-strand breaks and subsequent cell death.[7][8]

To illustrate the interplay of these mechanisms, consider the following signaling pathway:

cluster_0 Cellular Effects cluster_1 Molecular Mechanisms Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis DNA Intercalation DNA Intercalation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition Topoisomerase II Inhibition Topoisomerase II Inhibition->DNA Damage DNA Damage->Cell Cycle Arrest DNA Damage->Apoptosis This compound This compound This compound->DNA Intercalation This compound->Topoisomerase II Inhibition cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Biophysical Characterization Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) DNA Intercalation Assays DNA Intercalation Assays Cytotoxicity Assay (MTT)->DNA Intercalation Assays Topoisomerase II Inhibition Assay Topoisomerase II Inhibition Assay Cytotoxicity Assay (MTT)->Topoisomerase II Inhibition Assay UV-Vis Spectroscopy UV-Vis Spectroscopy DNA Intercalation Assays->UV-Vis Spectroscopy Fluorescence Spectroscopy Fluorescence Spectroscopy DNA Intercalation Assays->Fluorescence Spectroscopy Circular Dichroism Circular Dichroism DNA Intercalation Assays->Circular Dichroism Thermal Denaturation Thermal Denaturation DNA Intercalation Assays->Thermal Denaturation

Figure 2: A typical workflow for characterizing the biological activity of a potential DNA intercalator.

DNA Intercalation Assays

These assays are designed to confirm and quantify the binding of the test compound to DNA.

  • Principle: The interaction of a small molecule with DNA can cause changes in its UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (bathochromic or hypsochromic shift) and a change in molar absorptivity (hyperchromism or hypochromism).

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of solutions with a fixed concentration of DNA (e.g., calf thymus DNA) and increasing concentrations of the test compound in an appropriate buffer (e.g., Tris-HCl).

    • Incubate the solutions at a constant temperature for a set period to allow for binding equilibrium to be reached.

    • Record the UV-Vis spectra of each solution over a relevant wavelength range.

  • Reproducibility Checklist:

    • DNA Quality: Use highly purified DNA with a 260/280 nm ratio of ~1.8.

    • Buffer Consistency: Maintain constant pH and ionic strength across all experiments.

    • Temperature Control: Use a temperature-controlled spectrophotometer.

    • Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all samples to minimize its effect on DNA structure.

  • Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence intensity. A compound that also intercalates into DNA will compete with EtBr for binding sites, leading to a decrease in the fluorescence of the DNA-EtBr complex. [9][10][11]* Protocol:

    • Prepare a solution of DNA and ethidium bromide in a suitable buffer and allow it to equilibrate.

    • Measure the initial fluorescence of the DNA-EtBr complex.

    • Add increasing concentrations of the test compound to the solution and measure the fluorescence after each addition.

  • Reproducibility Checklist:

    • Dye and DNA Concentrations: Use consistent and accurately determined concentrations of both EtBr and DNA.

    • Light Exposure: Protect the samples from photobleaching by minimizing exposure to light.

    • Inner Filter Effects: Be aware of and correct for potential inner filter effects, where the test compound absorbs at the excitation or emission wavelengths of EtBr. [12] * Alternative Binding Modes: Recognize that a decrease in fluorescence does not exclusively prove intercalation, as other binding modes or quenching mechanisms could be at play. [12]

  • Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of DNA. [13][14][15]Intercalation of a ligand can induce conformational changes in the DNA, which are reflected in the CD spectrum.

  • Protocol:

    • Record the CD spectrum of a DNA solution in the absence of the test compound.

    • Add increasing concentrations of the test compound and record the CD spectrum after each addition.

  • Reproducibility Checklist:

    • Instrument Calibration: Regularly calibrate the CD spectrometer.

    • Cuvette Path Length: Use a cuvette with a known and consistent path length.

    • Buffer Absorbance: Ensure that the buffer does not have high absorbance in the wavelength range of interest. [16] * Data Processing: Use consistent parameters for data smoothing and baseline correction.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
  • Principle: Topoisomerase II relaxes supercoiled plasmid DNA. An inhibitor of this enzyme will prevent this relaxation. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. [6][17][18][19][20]* Protocol:

    • Incubate supercoiled plasmid DNA with human topoisomerase II in the presence and absence of the test compound.

    • The reaction mixture should contain ATP and an appropriate buffer.

    • Stop the reaction and separate the DNA topoisomers on an agarose gel.

    • Visualize the DNA bands using a fluorescent stain (e.g., ethidium bromide).

  • Reproducibility Checklist:

    • Enzyme Activity: Use a consistent source and lot of topoisomerase II with known activity. Perform a titration of the enzyme to determine the optimal concentration for the assay.

    • Reaction Conditions: Precisely control the incubation time, temperature, and concentrations of all reaction components (DNA, ATP, buffer salts).

    • Controls: Include a positive control inhibitor (e.g., etoposide) and a negative (solvent) control in every experiment.

    • Gel Electrophoresis: Standardize the agarose concentration, running buffer, and voltage to ensure consistent separation of DNA topoisomers.

Conclusion

The study of this compound and its analogs holds significant promise for the development of new therapeutic agents. However, the path from a promising compound to a viable drug candidate is paved with rigorous and reproducible experimental data. By understanding the fundamental mechanisms of action and meticulously controlling the variables in key biological assays, researchers can generate high-quality, reliable data. This guide provides a comprehensive framework for achieving this, emphasizing the importance of careful experimental design, the use of appropriate controls and standards, and a critical awareness of the potential sources of variability. Adherence to these principles will not only enhance the scientific rigor of individual studies but also contribute to the collective progress of the field.

References

  • Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. (2010). Full article.
  • Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Kypr, J., Kejnovska, I., Renciuk, D., & Vorlickova, M. (2009). Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed. Retrieved from [Link]

  • CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. (2025, July 8). Creative Biostructure. Retrieved from [Link]

  • Bax, D. G. A., van der Voort, J. I., van der Torre, J., van der Valk, R. A., de Grunt, M., Hameed, M. M., ... & Dame, R. T. (2014). Topoisomerase II minimizes DNA entanglements by proofreading DNA topology after DNA strand passage. Nucleic Acids Research, 42(4), 2425-2435.
  • Mizutani, H., Tada-Oikawa, S., Hiraku, Y., Kojima, M., & Kawanishi, S. (2005). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC - NIH. Retrieved from [Link]

  • Moorthy, N. S. H., Manivannan, E., Karthikeyan, C., & Trivedi, P. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. PubMed. Retrieved from [Link]

  • Seol, Y., Zhang, H., & Neuman, K. C. (2018). Topo II relaxation of chromatin depends on compaction a Measurements of... ResearchGate. Retrieved from [Link]

  • El-Sayed, M. A., Abbas, H. S., Ali, O. M., Hassan, G. S., & El-Moghazy, S. M. (2019). Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors. PubMed. Retrieved from [Link]

  • Karki, S. S., Hazare, R., Kumar, S., Bhadauria, V. S., Balzarini, J., & De Clercq, E. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica, 59(4), 431-440.
  • Dougherty, G., & Dollinger, G. (2012). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions.
  • Karki, S. S., Hazare, R., Kumar, S., Bhadauria, V. S., Balzarini, J., & De Clercq, E. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. PubMed. Retrieved from [Link]

  • Bates, A. D., & Maxwell, A. (2007). How do type II topoisomerases use ATP hydrolysis to simplify DNA topology beyond ... PMC. Retrieved from [Link]

  • Karki, S. S., Hazare, R., Kumar, S., Bhadauria, V. S., Balzarini, J., & De Clercq, E. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica. Retrieved from [Link]

  • Demeunynck, M., Bailly, C., & Colson, P. (2001). DNA interaction and cytotoxicity of a new series of indolo[2,3-b]quinoxaline and pyridopyrazino[2,3-b]indole derivatives. PubMed. Retrieved from [Link]

  • Baxter, S., Rich, C., & Neuman, K. C. (2021). Chromatinization modulates topoisomerase II processivity. PMC. Retrieved from [Link]

  • Wilhelmsson, L. M., Lincoln, P., & Nordén, B. (2008). Interactions of antiviral indolo[2,3-b]quinoxaline derivatives with DNA. PubMed. Retrieved from [Link]

  • Manna, K., & Agrawal, V. K. (2012). Synthesis and cytotoxicity of novel 6H-indolo[2,3-b]quinoxaline derivatives. ResearchGate. Retrieved from [Link]

  • Ethidium Bromide. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Islam, M. M., Chowdhury, S. R., & Kumar, S. (2013). Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA. PubMed. Retrieved from [Link]

  • (PDF) Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Rodger, A. (2005). Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions. Utrecht University. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Alanazi, M. M., Abdel-Hamide, S. G., El-Sayed, M. A., & Al-Obaid, A. M. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. MDPI. Retrieved from [Link]

  • Chen, Y. T., & Li, T. K. (2018). Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. ACS Publications. Retrieved from [Link]

  • (PDF) 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., Al-Harbi, N. O., Al-Zahrani, M. H., Al-Omair, M. A., Al-Shaltan, M. S., Al-Otaibi, L. A., ... & El-Sayed, M. A. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Publishing - Rsc.org. Retrieved from [Link]

  • Ganji, M., Kim, S. H., van der Torre, J., Abbondanzieri, E., & Dekker, C. (2020). Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. bioRxiv. Retrieved from [Link]

  • Topoisomerase Assays. (n.d.). PMC - NIH. Retrieved from [Link]

  • Drwal, M. N., Marinello, J., Manzo, S. G., Wakelin, L. P. G., Capranico, G., & Griffith, R. (2014). Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening. PLOS One. Retrieved from [Link]

  • Ganji, M., Kim, S. H., van der Torre, J., Abbondanzieri, E., & Dekker, C. (2016). Intercalation-Based Single-Molecule Fluorescence Assay To Study DNA Supercoil Dynamics. PubMed. Retrieved from [Link]

  • Li, H., Liu, Y., Zhang, Y., Wang, Y., & Li, Y. (2015). Hybridization chain reaction-based fluorescence immunoassay using DNA intercalating dye for signal readout. Analyst (RSC Publishing). Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Figure 3. Ethidium bromide (EtBr) displacement assay with increasing... (n.d.). ResearchGate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline
Reactant of Route 2
Reactant of Route 2
9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.